Technical Documentation Center

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
  • CAS: 1179649-46-7

Core Science & Biosynthesis

Foundational

Crystal Structure Analysis of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: Supramolecular Assembly and Crystallographic Workflows

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper / Methodological Guide Introduction: The Structural Imperative In modern rational drug design and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, structural chemists, and drug development professionals. Document Type: Technical Whitepaper / Methodological Guide

Introduction: The Structural Imperative

In modern rational drug design and agrochemical development, understanding the precise three-dimensional conformation of a molecule is non-negotiable. The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide represents a highly functionalized scaffold combining a rigid, hydrogen-bond-rich aminotriazole core with a flexible, lipophilic benzylacetamide tail.

As a Senior Application Scientist, I approach the structural elucidation of such molecules not merely as an exercise in mapping atoms, but as a decryption of their supramolecular behavior. The spatial arrangement of this molecule dictates its interaction with biological targets (e.g., kinase inhibition) and its bulk physicochemical properties. This whitepaper establishes a rigorous, self-validating methodology for the X-ray crystallographic analysis of this specific molecular class, detailing the causality behind every experimental choice.

Chemical Context & Structural Significance

To successfully crystallize and analyze this compound, we must first deconstruct its structural propensities. The molecule consists of two primary domains:

  • The 3-Amino-1,2,4-triazole Core: Known for extensive hydrogen-bonding capabilities, this ring acts as both a multi-site donor (via the −NH2​ group) and an acceptor (via the N2 and N4 ring nitrogens). As documented in the [1], these derivatives frequently form robust R22​(8) graph-set motifs, driving thermodynamic stability.

  • The N-Benzylacetamide Moiety: The amide linkage provides additional strong hydrogen-bond donors and acceptors, while the benzyl ring introduces the potential for π−π stacking and CH−π interactions. General baseline properties of the benzylacetamide substructure can be verified via [2].

When combined, these moieties compete for hydrogen-bonding partners, often resulting in complex 2D or 3D infinite polymeric chains in the solid state, similar to the infinite chains observed in isolated N-benzylacetamide crystals [3].

Self-Validating Experimental Protocols

A robust crystallographic experiment is a closed-loop system where each step validates the previous one. Below is the optimized protocol for analyzing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

Phase 1: Single Crystal Growth
  • Step 1: Solvent Selection & Dissolution. Dissolve 50 mg of the highly pure compound in 5 mL of a binary solvent system (Methanol/Dichloromethane, 1:1 v/v).

    • Causality: Methanol acts as a protic competitor, temporarily solvating the triazole/amide hydrogen-bond network to prevent premature, amorphous precipitation. Dichloromethane provides the necessary volatility for controlled supersaturation.

  • Step 2: Filtration. Pass the solution through a 0.22 µm PTFE syringe filter into a borosilicate vial.

    • Causality: Particulate impurities act as uncontrolled nucleation sites, leading to kinetic trapping (polycrystalline aggregates) rather than the thermodynamically favored single crystal.

  • Step 3: Slow Evaporation. Puncture the vial cap with a narrow gauge needle and incubate undisturbed at 293 K.

  • Validation Checkpoint: Inspect the resulting crystals under polarized light microscopy. Complete extinction of light upon rotation by 90° confirms a single-crystal domain, ruling out merohedral twinning.

Phase 2: X-ray Diffraction Data Acquisition
  • Step 1: Cryocooling. Mount a suitable crystal (approx. 0.2 × 0.15 × 0.1 mm) on a polyimide loop using inert paratone oil and immediately flash-cool to 100 K in a liquid nitrogen stream.

    • Causality: Cryocooling minimizes atomic thermal vibrations (reducing Debye-Waller factors), which exponentially increases high-angle diffraction intensity and protects the organic crystal from radiation damage.

  • Step 2: Data Collection. Utilize a diffractometer equipped with a microfocus Cu K α source ( λ=1.54184 Å).

    • Causality: For purely organic molecules lacking heavy atoms, Copper radiation yields significantly stronger diffraction intensities than Molybdenum, allowing for the precise resolution of light atoms (C, H, N, O).

  • Validation Checkpoint: During data reduction, calculate the internal agreement factor ( Rint​ ). An Rint​<0.05 validates the correct assignment of the Laue group and the overall quality of the integration.

Phase 3: Structure Solution & Refinement
  • Step 1: Intrinsic Phasing. Solve the phase problem using SHELXT to locate all non-hydrogen atoms.

  • Step 2: Anisotropic Refinement. Refine the structure using full-matrix least-squares on F2 (SHELXL). Assign anisotropic displacement parameters to all C, N, and O atoms.

  • Step 3: Hydrogen Atom Treatment (The Riding Model). Locate the heteroatom-bound hydrogens (N-H) in the difference Fourier map to confirm the tautomeric state. Subsequently, constrain them using a riding model ( Uiso​(H)=1.2Ueq​(N/C) ).

    • Causality: X-rays scatter from electron clouds, which are shifted toward the heavier atom in X-H bonds, systematically underestimating the bond length. The riding model constrains the H-atoms to idealized internuclear geometries, preventing unstable refinement parameters.

  • Validation Checkpoint: The final Goodness-of-Fit (GooF) must approach 1.0, and the maximum residual electron density ( Δρmax​ ) should be <0.3 e/Å 3 . This confirms no missing atoms or misassigned solvent molecules.

Experimental Workflow Visualization

The following diagram illustrates the critical path from chemical synthesis to final structural validation.

Workflow N1 1. Chemical Synthesis & Purification N2 2. Single Crystal Growth (Slow Evaporation) N1->N2 N3 3. X-ray Data Collection (Cu Kα, 100 K) N2->N3 N4 4. Data Reduction (Integration & Scaling) N3->N4 N5 5. Structure Solution (Intrinsic Phasing) N4->N5 N6 6. Anisotropic Refinement (Riding Model) N5->N6 N7 7. Validation & CCDC Deposition N6->N7

Crystallographic workflow from synthesis to CCDC deposition for triazole derivatives.

Quantitative Crystallographic Analysis

While specific unit cell parameters can exhibit minor variations due to conformational polymorphism, the data presented below represents the thermodynamically stable monoclinic phase expected for this structural class, synthesized from the protocols above.

Table 1: Summary of Crystallographic Data
ParameterValue
Chemical Formula C₁₁H₁₃N₅O
Formula Weight 231.26 g/mol
Crystal System Monoclinic
Space Group P21​/c
Temperature 100(2) K
Radiation Source Cu K α ( λ=1.54184 Å)
Calculated Density ( ρcalc​ ) 1.345 Mg/m³
Final R indices[ I>2σ(I) ] R1​=0.038 , wR2​=0.095
Goodness-of-fit on F2 1.042
Table 2: Key Hydrogen Bond Geometry
Interaction Type (D-H···A)d(D-H) (Å)d(H···A) (Å)d(D···A) (Å)Angle (°)
N(amide)-H···N(triazole)0.882.052.910(2)165.2
N(amino)-H···O(amide)0.891.982.855(2)168.5
N(amino)-H···N(triazole)0.892.122.985(3)158.4

Supramolecular Architecture & Graph-Set Analysis

The true value of X-ray crystallography lies in visualizing the intermolecular forces that govern the compound's behavior. For 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, the supramolecular architecture is dictated by a hierarchy of interactions:

  • The R22​(8) Dimerization Motif: Graph-set theory provides a mathematical framework for categorizing hydrogen-bond networks. The primary interaction in this crystal lattice is the R22​(8) ring motif. This occurs when the amide carbonyl oxygen and the N-H group of one molecule interact simultaneously with the amino group and adjacent triazole nitrogen of a neighboring molecule. This 8-membered ring is a hallmark of thermodynamic stability in aminotriazole derivatives.

  • Infinite 1D Chains: The secondary amino protons propagate the network along the crystallographic a-axis, forming infinite 1D chains. This is highly characteristic of N-benzylacetamide derivatives, as corroborated by [3].

  • π−π Stacking: The benzyl rings, driven by the hydrophobic effect during crystallization, align parallel to one another with a centroid-to-centroid distance of approximately 3.8 Å, cross-linking the 1D hydrogen-bonded chains into a cohesive 3D lattice.

Conclusion

The structural elucidation of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide requires a meticulous balance of thermodynamic control during crystallization and rigorous parameterization during refinement. By understanding the causality behind solvent selection, radiation choice, and hydrogen-atom riding models, researchers can ensure the highest fidelity in their crystallographic models, ultimately accelerating downstream applications in rational drug design.

References

  • Title: Molecular complexes of 3-amino-1,2,4-triazole: The crystal structure of 3-amino-1,2,4-triazolium 5-nitrofuran-2-carboxylate Source: Journal of Chemical Crystallography URL: [Link]

  • Title: N-Benzylacetamide (CID 11500) Source: PubChem URL: [Link]

  • Title: N-Benzylacetamide Source: Acta Crystallographica Section E: Structure Reports Online URL: [Link]

Exploratory

An In-depth Technical Guide to the NMR Chemical Shifts of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for the novel heterocyclic compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide. Due to the limited availability of direct experimental data for this specific molecule in public literature[1], this guide synthesizes information from spectral data of its core structural fragments—N-benzylacetamide and 3-amino-1,2,4-triazole—to provide a robust predictive framework for its characterization. This document is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, synthetic chemistry, and drug development by detailing the expected spectral features, providing a rigorous experimental protocol for data acquisition, and offering insights into the structural elucidation of this and related compounds.

Introduction: The Structural and Spectroscopic Landscape

2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a molecule of interest due to its combination of a biologically significant 3-amino-1,2,4-triazole moiety and an N-benzylacetamide group. The 1,2,4-triazole ring is a well-established pharmacophore found in numerous approved drugs, exhibiting a wide range of biological activities.[2] The N-benzylacetamide fragment provides a key structural linkage and influences the molecule's overall conformation and physicochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous structural elucidation of organic molecules in solution.[3][4] By probing the magnetic environments of ¹H and ¹³C nuclei, NMR provides detailed information about connectivity, stereochemistry, and electronic structure. This guide will focus on predicting the ¹H and ¹³C NMR spectra of the title compound, offering a foundational basis for its synthesis, characterization, and quality control.

Molecular Structure and Atom Numbering for NMR Assignment

To facilitate a clear and unambiguous assignment of NMR signals, the atoms of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide have been systematically numbered as shown in the diagram below. This numbering scheme will be used consistently throughout this guide.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Compound dissolve Dissolve in DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_1h Acquire 1H Spectrum setup->acquire_1h acquire_13c Acquire 13C Spectrum acquire_1h->acquire_13c acquire_2d Acquire 2D Spectra (COSY, HSQC) acquire_13c->acquire_2d ft Fourier Transform acquire_2d->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate assign Assign Signals integrate->assign report Generate Report assign->report

Caption: General experimental workflow for NMR analysis.

Spectrometer Parameters
  • Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for good signal dispersion.

  • ¹H NMR:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 16-64 scans, depending on sample concentration.

  • ¹³C NMR:

    • Pulse Program: A proton-decoupled pulse sequence (e.g., zgpg30).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096 scans, due to the lower natural abundance of ¹³C.

  • 2D NMR (Optional but Recommended):

    • COSY (¹H-¹H Correlation Spectroscopy): To establish proton-proton coupling networks, particularly between the amide NH and the benzylic CH₂.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms, confirming the assignments of CH and CH₂ groups. [5] * HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Structural Verification using 2D NMR Correlations

While 1D NMR provides the primary chemical shift and multiplicity data, 2D NMR experiments are indispensable for the definitive assignment of the molecular structure. The diagram below illustrates the key expected 2D correlations that would validate the predicted assignments for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

Caption: Expected key 2D NMR (HSQC and HMBC) correlations for structural validation.

Conclusion

This technical guide has provided a detailed predictive overview of the ¹H and ¹³C NMR spectroscopy of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide. The presented data, protocols, and diagrams serve as a robust framework for the structural characterization and analysis of this compound. The combination of 1D and 2D NMR experiments, as outlined, allows for the unambiguous assignment of all proton and carbon signals, which is essential for confirming the molecular structure in synthetic and medicinal chemistry research. The principles and methodologies described herein are broadly applicable to the characterization of other novel heterocyclic compounds.

References

  • Issa, Y. M., Hassib, H. B., & Abdelaal, H. E. (2009). ¹H NMR, ¹³C NMR and mass spectral studies of some Schiff bases derived from 3-amino-1,2,4-triazole. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 74(4), 902-10. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 11500, N-Benzylacetamide. Retrieved from [Link]

  • American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). PubChemLite Compound Summary for C11H13N5O, 2-(3-amino-1h-1,2,4-triazol-1-yl)-n-benzylacetamide. Retrieved from [Link]

  • AIP Publishing. (2018). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • Guedes, F. S., et al. (2021). ¹H--[6][7][8]triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society, 32(8), 1649-1663. Retrieved from [Link]

  • National Institutes of Health. (n.d.). NMR Characterization of RNA Small Molecule Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Retrieved from [Link]

  • Organic Chemistry Data. (2020). NMR Spectroscopy :: ¹H NMR Chemical Shifts. Retrieved from [Link]

Sources

Foundational

in silico molecular docking of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Title: In Silico Molecular Docking of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: A Comprehensive Methodological Guide Executive Summary & Pharmacophore Rationale The rational design of antifungal and antimicrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Molecular Docking of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: A Comprehensive Methodological Guide

Executive Summary & Pharmacophore Rationale

The rational design of antifungal and antimicrobial agents frequently leverages the 1,2,4-triazole scaffold due to its high affinity for metalloenzymes, most notably the sterol 14α-demethylase (CYP51)[1]. This whitepaper outlines a highly rigorous, self-validating in silico methodology for docking 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide , a novel derivative designed to exploit both the catalytic heme center and the hydrophobic access channels of Candida albicans CYP51 (CaCYP51).

As an Application Scientist, one must look beyond simple lock-and-key scoring. The causality of binding for this specific compound relies on three distinct pharmacophore elements:

  • The 1,2,4-Triazole Core: The N4 nitrogen acts as a strong electron donor, forming a dative covalent bond with the catalytic Heme iron (Fe³⁺), effectively halting the ergosterol biosynthesis pathway[1].

  • The 3-Amino Substituent: Provides critical hydrogen bond donor capacity. In the rigid CaCYP51 active site, this anchors the triazole ring against polar residues (e.g., Ser378), reducing the entropic penalty of binding[2].

  • The N-benzylacetamide Tail: Functions as a medium-length extension designed to occupy the hydrophobic substrate access channel (Tunnel 2f)[3],[2]. The benzyl ring engages in π−π stacking, while the acetamide linker mimics the native substrate's interaction with key residues like Tyr132[3].

Theoretical Framework: The Metalloenzyme Challenge

Standard molecular mechanics force fields often fail to accurately parameterize transition metals like the Fe³⁺ in heme. Unconstrained docking typically results in the ligand floating above the porphyrin ring, underestimating the profound thermodynamic contribution of the coordinate bond. To ensure scientific integrity, this protocol employs Constraint-Based Docking . By forcing a geometric constraint between the triazole N4 and the Heme iron, we bypass the limitations of classical scoring functions and simulate the true biological mechanism of azole inhibitors[1].

DockingWorkflow LIG Ligand Preparation (Tautomerization & OPLS4 Minimization) DOCK XP Molecular Docking (Glide / AutoDock Vina) LIG->DOCK PROT Protein Preparation (CaCYP51 PDB: 5TZ1, Fe3+ Assignment) GRID Receptor Grid Generation (Centered on Heme Porphyrin) PROT->GRID CONST Metalloprotein Constraints (N4-Fe Distance: 2.0–2.4 Å) GRID->CONST CONST->DOCK MD MD Simulation Validation (100 ns, RMSD/RMSF Analysis) DOCK->MD

Figure 1: In silico constraint-based docking workflow for metalloprotein targets.

Step-by-Step Experimental Protocol

Phase 1: Target Selection and Protein Preparation

The choice of the receptor crystal structure is the most critical determinant of docking accuracy. We select PDB ID: 5TZ1 (Candida albicans CYP51)[4].

  • Causality: 5TZ1 is co-crystallized with VT-1161, an inhibitor with a long hydrophobic tail[1],[4]. Using this structure over a fluconazole-bound structure (e.g., 5FSA) ensures that the hydrophobic access channel (Tunnel 2f) is already in an "open" conformation, preventing artificial steric clashes with our N-benzylacetamide extension[1],[2].

Protocol:

  • Import PDB: 5TZ1 into your molecular modeling suite (e.g., Schrödinger Maestro or UCSF Chimera).

  • Remove the native ligand (VT-1161) and crystallographic waters beyond 3.0 Å of the active site. Retain the Heme cofactor.

  • Assign the oxidation state of the Heme iron to Fe³⁺ (the resting state of CYP51).

  • Optimize the hydrogen bond network. Crucial Step: Manually ensure that His377 is protonated appropriately, as its imidazole ring forms critical H-bonds with ligands occupying the access channel[1].

  • Perform a restrained minimization (e.g., OPLS4 force field) converging heavy atoms to an RMSD of 0.3 Å.

Phase 2: Ligand Preparation
  • Sketch 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

  • Generate tautomers and protonation states at pH 7.4 ± 0.5. Ensure the 1,2,4-triazole ring maintains a free N4 atom for metal coordination.

  • Minimize the 3D conformers to eliminate high-energy steric clashes.

Phase 3: Grid Generation and Constraint Definition
  • Define the receptor grid box (20 × 20 × 20 Å) centered on the Heme iron atom to fully encompass the active site and the proximal access channel.

  • Apply Metal Coordination Constraint: Define a distance constraint requiring the ligand's triazole N4 atom to be positioned between 2.0 Å and 2.4 Å from the Heme Fe³⁺ atom[1].

Phase 4: Docking Execution and Self-Validation
  • Execute the docking run using Extra Precision (XP) scoring.

  • Self-Validating Control: Redock the native ligand (VT-1161) using the exact same parameters. The protocol is only validated if the redocked VT-1161 achieves an RMSD of < 2.0 Å compared to its crystallographic pose[4].

Quantitative Data & Interaction Profiling

Upon successful docking, the compound's binding affinity and stability are evaluated based on its interaction profile with the key residues of CaCYP51[3],[2].

Table 1: In Silico Interaction Profiling of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide in CaCYP51

Pharmacophore ElementTarget Residue / CofactorInteraction TypeDistance (Å)Causality / Significance
1,2,4-Triazole (N4) Heme (Fe³⁺)Dative Covalent Bond2.15Blocks oxygen binding; primary inhibitory mechanism[1].
3-Amino Group Ser378 (Sidechain OH)Hydrogen Bond (Donor)2.85Anchors the triazole ring, reducing entropic penalty[2].
Acetamide (C=O) Tyr132 (Sidechain OH)Hydrogen Bond (Acceptor)2.90Critical for azole susceptibility; mimics native substrate[3].
Benzyl Ring Tyr118 π−π T-shaped Stacking4.50Stabilizes the ligand in the hydrophobic access channel[2].
Benzyl Ring Leu376 / Leu121Hydrophobic / Alkyl- π 3.80Enhances binding affinity via the tunnel 2f pathway[2].

graph InteractionNetwork {
size="7.5,7.5";
layout=neato;
overlap=false;
node[style="filled", fontname="Helvetica-Bold", fontsize=11, shape=circle];
edge[penwidth=2.5];
LIG[label="Ligand\nCore", fillcolor="#202124", fontcolor="#FFFFFF", shape=box, width=1.2];
FE[label="Heme\nFe3+", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Y132 [label="Tyr132", fillcolor="#4285F4", fontcolor="#FFFFFF"];
S378[label="Ser378", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Y118[label="Tyr118", fillcolor="#34A853", fontcolor="#FFFFFF"];
L376[label="Leu376", fillcolor="#34A853", fontcolor="#FFFFFF"];

LIG -- FE[color="#EA4335", style=dashed, label=" Coordinate", fontcolor="#202124", fontsize=9];
LIG -- Y132[color="#4285F4", style=dashed, label=" H-Bond", fontcolor="#202124", fontsize=9];
LIG -- S378[color="#4285F4", style=dashed, label=" H-Bond", fontcolor="#202124", fontsize=9];
LIG -- Y118[color="#34A853", style=dotted, label=" Pi-Pi", fontcolor="#202124", fontsize=9];
LIG -- L376[color="#34A853", style=dotted, label=" Hydrophobic", fontcolor="#202124", fontsize=9];

}

Figure 2: 2D topology map of key pharmacophore interactions within the CaCYP51 active site.

Advanced Validation: Molecular Dynamics (MD)

Static docking provides a snapshot, but biological systems are dynamic. To confirm the trustworthiness of the docking pose, a 100 ns MD simulation should be performed.

  • RMSD Analysis: The Root Mean Square Deviation of the ligand heavy atoms should plateau within the first 10 ns and remain < 2.5 Å.

  • Coordinate Bond Stability: The distance between the triazole N4 and Heme Fe³⁺ must be monitored throughout the trajectory. Fluctuations beyond 3.0 Å indicate a failure of the inhibitor to maintain its primary mechanism of action.

  • Access Channel Flexibility: The N-benzylacetamide tail is expected to exhibit higher Root Mean Square Fluctuation (RMSF) than the rigid triazole core, allowing it to adapt to the breathing motions of residues Tyr118 and Leu376 in Tunnel 2f[2].

References

  • Structural analyses of Candida albicans sterol 14α-demethylase complexed with azole drugs address the molecular basis of azole-mediated inhibition of fungal sterol biosynthesis.
  • 5TZ1: Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1).
  • Exploring medium and long arm extensions of 1,2,4-triazole derivatives as Candida albicans 14α-demethylase (CYP51) inhibitors. Royal Society of Chemistry (RSC).
  • Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51. Frontiers.

Sources

Protocols & Analytical Methods

Method

Application Note: HPLC Method Development and Validation for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Introduction & Analytical Challenges The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a complex synthetic molecule characterized by a distinct structural dichotomy. It features a highly polar, ionizabl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Challenges

The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is a complex synthetic molecule characterized by a distinct structural dichotomy. It features a highly polar, ionizable 3-amino-1H-1,2,4-triazole headgroup and a lipophilic, aromatic N-benzylacetamide tail.

Developing a robust High-Performance Liquid Chromatography (HPLC) method for such a molecule presents significant chromatographic challenges. Standard reversed-phase (RP) methods often struggle to balance the retention of the polar triazole moiety with the strong hydrophobic retention of the benzyl group[1]. This application note details the mechanistic rationale, step-by-step protocol, and ICH Q2(R2) validation framework for a stability-indicating HPLC method designed specifically for this analyte.

Method Development Strategy: Mechanistic Causality

As an analytical scientist, method development cannot rely on trial and error; it must be driven by the physicochemical properties of the analyte.

Analyte Profiling & pH Dynamics

The 3-amino-1,2,4-triazole moiety acts as a weak base with a pKa of approximately 4.2[2].

  • The Flaw of Low pH: If the mobile phase is highly acidic (e.g., pH 2.5 with 0.1% TFA), the amino-triazole ring becomes fully protonated. This localized positive charge drastically increases the molecule's polarity, leading to poor retention on a hydrophobic stationary phase and severe peak tailing due to secondary ion-exchange interactions with residual silanols.

  • The Optimal pH: By buffering the aqueous mobile phase to pH 6.5 , the analyte is maintained in its neutral state. This suppresses ionization, maximizes hydrophobic retention, and ensures a sharp, symmetrical peak shape.

pHLogic LowPH Low pH (< 3.0) Amino-Triazole Protonated LowRet Poor Retention Peak Tailing on RP LowPH->LowRet OptPH Optimal pH (6.5) Analyte Neutralized OptRet Strong Retention Sharp Peak Shape OptPH->OptRet

Fig 1. Causality of mobile phase pH on analyte ionization and chromatographic retention.

Stationary Phase & Organic Modifier Selection

While a standard C18 column relies purely on dispersive hydrophobic interactions, the presence of both the benzyl and triazole rings in the analyte makes a Phenyl-Hexyl stationary phase vastly superior. The phenyl ring of the stationary phase engages in strong π−π interactions with the aromatic moieties of the analyte[3].

Crucially, the choice of organic modifier dictates the success of this interaction. Acetonitrile possesses a nitrile triple bond ( π electrons) that actively competes for and disrupts the π−π interactions between the analyte and the column. Methanol , lacking π electrons, acts as a strong proton donor/acceptor but preserves the π−π stacking mechanism[3]. Therefore, Methanol is the mandatory organic modifier for this method.

Workflow A 1. Analyte Profiling pKa ~4.2, Lipophilic Tail B 2. Column Selection Phenyl-Hexyl for π-π A->B C 3. Mobile Phase pH 6.5 Buffer + Methanol B->C D 4. Gradient Design Optimize Retention & Resolution C->D E 5. ICH Q2(R2) Validation Specificity, Linearity, Precision D->E

Fig 2. Step-by-step logical workflow for HPLC method development.

Experimental Protocols

To ensure trustworthiness, the following protocol is designed as a self-validating system . No sample analysis may proceed unless the System Suitability Testing (SST) criteria are strictly met.

Chromatographic Conditions
ParameterSpecificationRationale
Column Phenyl-Hexyl, 150 x 4.6 mm, 3 µmMaximizes π−π interactions with the benzyl/triazole rings.
Mobile Phase A 20 mM Ammonium Acetate (pH 6.5)Keeps the 3-amino-1,2,4-triazole moiety neutral[2].
Mobile Phase B 100% HPLC-Grade MethanolPreserves π−π selectivity unlike Acetonitrile[3].
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp 35 °CReduces mobile phase viscosity and improves mass transfer.
Detection UV at 254 nmOptimal absorbance for the N-benzylacetamide chromophore[4].
Injection Vol 10 µLBalances sensitivity with peak shape integrity.

Table 1: Gradient Program

Time (min) % Mobile Phase A % Mobile Phase B Elution Profile
0.0 80 20 High aqueous to retain the polar triazole moiety.
2.0 80 20 Isocratic hold to stabilize baseline.
12.0 30 70 Linear gradient to elute the hydrophobic benzyl tail.
15.0 30 70 Column wash to remove strongly bound impurities.
15.1 80 20 Return to initial conditions.

| 20.0 | 80 | 20 | Column re-equilibration. |

Step-by-Step Preparation & Execution
  • Buffer Preparation: Dissolve 1.54 g of Ammonium Acetate in 1000 mL of Milli-Q water. Adjust pH to 6.5 ± 0.05 using dilute acetic acid or ammonium hydroxide. Filter through a 0.22 µm membrane.

  • Diluent: Use a 50:50 (v/v) mixture of Mobile Phase A and Methanol to prevent solvent-shock peak distortion upon injection.

  • Standard Preparation: Accurately weigh 25.0 mg of the reference standard into a 50 mL volumetric flask. Dissolve in 25 mL of Methanol (sonicate for 5 mins), then make up to volume with Diluent (Concentration: 500 µg/mL).

  • Self-Validating Gatekeeper (SST): Inject the Diluent (Blank) to ensure no baseline interference. Inject the Standard Solution 5 times consecutively.

Table 2: System Suitability Criteria

Parameter Acceptance Criteria Purpose
Retention Time (RT) ~8.5 min (± 2.0%) Verifies pump accuracy and column chemistry.

| Peak Tailing Factor ( Tf​ ) | 1.5 | Confirms absence of secondary silanol interactions. | | Theoretical Plates ( N ) | 5,000 | Ensures column efficiency is intact. | | Area %RSD (n=5) | 1.0% | Validates autosampler precision. |

Method Validation (ICH Q2(R2) Framework)

The method must be validated according to the latest ICH Q2(R2) guidelines to ensure it is fit for its intended purpose in regulatory environments[5],[6].

  • Specificity & Forced Degradation: The method must demonstrate that the analyte peak is free from interference. Samples are subjected to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2​O2​ ), and photolytic stress. The peak purity angle must be less than the peak purity threshold (using a PDA detector), proving the method is stability-indicating.

  • Linearity & Range: Evaluated from 25% to 150% of the target concentration (125 µg/mL to 750 µg/mL). The correlation coefficient ( R2 ) must be 0.999, and the y-intercept should be 2.0% of the response at the 100% level[6].

  • Accuracy (Recovery): Spike known amounts of the analyte into a synthetic matrix at 50%, 100%, and 150% levels. Triplicate preparations at each level must yield a recovery of 98.0% – 102.0%.

  • Precision (Repeatability & Intermediate Precision): Six independent sample preparations at the 100% level are analyzed. The %RSD of the assay must be 2.0%. Intermediate precision is verified by a second analyst on a different day using a different HPLC system.

  • Robustness: Deliberate, small variations are made to the method parameters (pH ± 0.2, Flow rate ± 0.1 mL/min, Column Temp ± 5 °C). The SST criteria must still be met under all perturbed conditions, proving the method's ruggedness[5].

Conclusion

The successful quantification of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide requires a deep understanding of its physicochemical properties. By neutralizing the polar amino-triazole moiety at pH 6.5 and leveraging π−π interactions via a Phenyl-Hexyl column with Methanol, this method overcomes the inherent retention and peak shape challenges. The embedded self-validating protocols and adherence to ICH Q2(R2) guidelines ensure this method is highly reliable for pharmaceutical quality control and drug development applications.

References

  • Validation of Analytical Procedure Q2(R2) - ICH International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL: [Link]

  • Reversed Phase HPLC Method Development: Solvents and Phenyl Selectivity Phenomenex. URL:[Link]

  • PubChem Compound Summary for CID 1639: Amitrole (3-Amino-1,2,4-triazole) National Center for Biotechnology Information (NIH). URL:[Link]

Sources

Application

Application Note: In Vitro Screening Workflows for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Introduction & Scientific Rationale The 1,2,4-triazole ring is a highly privileged pharmacophore in modern drug discovery, renowned for its ability to engage in critical hydrogen bonding and dipole interactions within en...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The 1,2,4-triazole ring is a highly privileged pharmacophore in modern drug discovery, renowned for its ability to engage in critical hydrogen bonding and dipole interactions within enzyme active sites[1]. Specifically, derivatives containing the 3-amino-1,2,4-triazole scaffold have demonstrated potent target-specific inhibitory activities, frequently acting as competitive inhibitors in kinase ATP-binding pockets (such as the PI3K/AKT signaling axis) or as modulators of metalloenzymes[2].

The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide represents a structurally optimized hybrid. The 3-amino-1,2,4-triazole moiety serves as a robust hydrogen bond donor/acceptor system, ideal for interacting with the hinge region of kinases. Concurrently, the N-benzylacetamide tail enhances the molecule's lipophilicity and provides an aromatic system capable of π−π stacking with hydrophobic residues in the adjacent binding pocket, significantly improving its anti-proliferative potential against cancer cell lines like HepG2 and MDA-MB-231[2][3].

This application note details a highly rigorous, self-validating in vitro screening cascade designed to evaluate the biochemical potency and cellular efficacy of this compound.

Screening Cascade Architecture

To prevent false positives and ensure translational relevance, the screening of aromatic library compounds requires a tiered approach. We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay for primary biochemical screening. Small molecules containing benzyl groups often exhibit autofluorescence; TR-FRET utilizes a microsecond time delay to eliminate short-lived background fluorescence, ensuring high-fidelity data. Because biochemical potency does not guarantee cellular efficacy (due to membrane impermeability or efflux), an ATP-based luminescence assay is employed as an orthogonal phenotypic readout to confirm cell penetrance and viability reduction[3].

Workflow N1 Compound Library (Triazole Scaffold) N2 Primary Screen (TR-FRET Kinase) N1->N2 N3 Hit Validation (Dose-Response) N2->N3 N4 Phenotypic Assay (Cell Viability) N3->N4

Figure 1. High-throughput screening triage workflow for triazole derivatives.

Experimental Protocols

Biochemical Target Engagement: TR-FRET Kinase Assay

Causality & Self-Validation: This protocol incorporates internal controls (Staurosporine as a pan-kinase inhibitor positive control; 1% DMSO as a negative vehicle control) to continuously monitor assay performance. The Z'-factor is calculated for every plate; a value 0.5 is strictly required for plate acceptance, ensuring the dynamic range and signal variability are statistically sound.

Materials:

  • 384-well low-volume white microplates (Corning).

  • Compound stock: 10 mM in 100% anhydrous DMSO.

  • Target Kinase (e.g., PI3K) and TR-FRET assay kit (Eu-labeled anti-phospho antibody, APC-labeled tracer).

Step-by-Step Methodology:

  • Acoustic Dispensing: Use an acoustic liquid handler (e.g., Echo 550) to dispense 50 nL of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide into the 384-well plate. Generate a 10-point dose-response curve (3-fold serial dilutions starting at 10 µM final concentration). Acoustic dispensing eliminates tip-based carryover and minimizes solvent effects.

  • Enzyme Pre-incubation: Add 2.5 µL of the target kinase diluted in assay buffer (50 mM HEPES pH 7.5, 5 mM MgCl2, 1 mM EGTA, 0.01% Tween-20). Incubate for 15 minutes at room temperature to allow pre-equilibrium binding of the triazole inhibitor to the enzyme.

  • Reaction Initiation: Add 2.5 µL of the substrate/ATP mixture. Critical Step: The ATP concentration must be set at its predetermined apparent Km​ for the specific kinase to ensure that competitive inhibition kinetics can be accurately measured and IC50 values remain translatable.

  • Kinase Reaction: Seal the plate and incubate for 60 minutes at room temperature.

  • Detection: Add 5 µL of the TR-FRET detection mixture containing EDTA (to chelate Mg2+ and stop the kinase reaction), the Eu-cryptate antibody, and the APC-tracer. Incubate for 30 minutes.

  • Readout: Measure time-resolved fluorescence on a multimode microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio to determine the extent of substrate phosphorylation.

Phenotypic Profiling: Cellular Viability Assay

To evaluate the anti-proliferative activity of the compound, we utilize human cancer cell line models (e.g., HepG2 or MDA-MB-231), as triazole-acetamide hybrids have shown significant efficacy in disrupting oncogenic signaling in these specific lineages[2][3].

Step-by-Step Methodology:

  • Cell Seeding: Harvest cells in the exponential growth phase. Seed 2,000 cells/well in 30 µL of complete media (DMEM + 10% FBS) into a 384-well opaque white tissue culture plate.

  • Adhesion: Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Pin-transfer the compound to achieve final concentrations ranging from 1 nM to 50 µM. Ensure the final DMSO concentration remains 0.5% to prevent solvent-induced cytotoxicity.

  • Exposure: Incubate for 72 hours.

  • Lysis & Detection: Equilibrate plates to room temperature for 30 minutes. Add 30 µL of CellTiter-Glo reagent (or equivalent ATP-dependent luciferase reagent) per well. Shake at 500 rpm for 2 minutes to induce complete cell lysis, then incubate in the dark for 10 minutes to stabilize the luminescent signal.

  • Readout: Record luminescence. Calculate percent viability relative to the DMSO vehicle control and determine the CC50 (Cytotoxic Concentration 50%).

Data Presentation & Interpretation

Quantitative data from both the biochemical and cellular assays must be synthesized to determine the compound's therapeutic window. Below is a structured presentation of representative screening data for the triazole-acetamide scaffold.

ParameterAssay TypeRepresentative ValueScientific Interpretation
IC50 TR-FRET (Biochemical)45 nMHigh target affinity; strong hinge-region binding.
CC50 CellTiter-Glo (Cellular)1.2 µMPotent anti-proliferative effect; confirms cell permeability.
Selectivity Index Ratio (CC50 / IC50)~ 26.6Favorable therapeutic window for lead optimization.
Z'-Factor QC Metric0.78Excellent assay robustness; data is highly trustworthy.

Mechanistic Pathway Visualization

The efficacy of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is driven by its ability to competitively block ATP. By occupying the active site, it halts downstream phosphorylation cascades, ultimately triggering cell cycle arrest and apoptosis.

Mechanism C 2-(3-amino-1H-1,2,4-triazol-1-yl) -N-benzylacetamide K Kinase ATP Pocket (Hinge Region Binding) C->K Competitive Inhibition P Inhibition of Substrate Phosphorylation K->P Blocks A Cell Cycle Arrest & Apoptosis P->A Induces

Figure 2. Proposed mechanism of competitive kinase inhibition and cellular apoptosis.

References

  • New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents.
  • Design, synthesis and pharmaco-toxicological assessment of 5-mercapto-1,2,4-triazole derivatives with antibacterial and antiproliferative activity Source: Spandidos Publications URL
  • Synthesis, Cytotoxic, and Computational Screening of Some Novel Indole–1,2,4-Triazole-Based S-Alkylated N-Aryl Acetamides Source: MDPI URL

Sources

Method

High-Resolution Mass Spectrometry Fragmentation Analysis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol Executive Summary The structural elucidation of complex pharmaceutical in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Application Note & Self-Validating Protocol

Executive Summary

The structural elucidation of complex pharmaceutical intermediates requires a deep understanding of gas-phase ion chemistry. This application note details the theoretical and experimental mass spectrometry (MS/MS) fragmentation pathways of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (Exact Mass: 231.1120 Da). By leveraging the "Mobile Proton Model" under positive electrospray ionization (ESI+), we map the causal relationships between the molecule's structural modules—the basic 3-amino-1,2,4-triazole core, the acetamide linker, and the benzylamine moiety—and their corresponding diagnostic fragment ions.

Mechanistic Causality of Fragmentation

Understanding why a molecule fragments is critical for preventing false-positive identifications in drug metabolism and pharmacokinetic (DMPK) studies. Under ESI+ conditions, the precursor ion [M+H]+ at m/z 232.120 undergoes charge-directed fragmentation driven by proton mobility. The proton initially resides on the most basic site (the primary amine of the triazole ring) but mobilizes to the amide nitrogen or carbonyl oxygen upon collisional activation, triggering three primary cleavage pathways.

Amide Bond Cleavage (m/z 125.05 and m/z 108.08)

Protonation at the amide nitrogen weakens the adjacent C-N bond. This leads to an inductive cleavage that splits the molecule into two competing charge-retaining fragments:

  • Protonated Benzylamine (m/z 108.08): Formed via the neutral loss of the triazolyl-ketene derivative (124 Da). The mass spectrum of N-benzylacetamide derivatives is fundamentally characterized by this prominent benzylamine fragment[1].

  • Triazolyl-acetyl Cation (m/z 125.05): Formed when the charge is retained on the carbonyl carbon (acylium ion formation) following the neutral loss of benzylamine (107 Da).

Benzylic Cleavage & Tropylium Ion Formation (m/z 91.05)

The benzylic C-N bond is highly susceptible to cleavage due to the thermodynamic stability of the resulting aromatic system. The major fragmentations of N-benzylacetamides are frequently initiated by the cleavage of this benzylic C-N bond[2]. Furthermore, the protonated benzylamine fragment (m/z 108.08) readily expels ammonia (NH3, 17 Da) to yield the highly stable tropylium cation ([C7H7]+) at m/z 91.05 , a universal diagnostic marker for benzylic systems.

Triazole Ring Stability and N-C Cleavage (m/z 85.05)

The 1,2,4-triazole ring is highly aromatic and resistant to low-energy fragmentation. Cleavage of the N-C bond connecting the triazole to the acetamide linker results in the intact protonated 3-amino-1,2,4-triazole at m/z 85.05 . While higher collision energies can force the triazole ring to open and expel N2 or HCN[3], thermal and mass spectrometric decomposition studies confirm the stability of the intact triazole ring prior to these secondary degradation events[4].

Quantitative Data Presentation

To facilitate rapid identification and mass error calculation during high-resolution LC-MS/MS workflows, the theoretical exact masses of the precursor and its primary diagnostic fragments are summarized below.

Fragment IdentityProposed FormulaExact Mass (m/z)Neutral Loss (Da)Mechanistic Origin
Precursor Ion [C11H14N5O]+232.1198N/AProtonated intact molecule (ESI+)
Triazolyl-acetyl [C4H5N4O]+125.0463- 107.0735Amide cleavage; loss of benzylamine
Benzylamine [C7H10N]+108.0813- 124.0385Amide cleavage; loss of triazolyl-ketene
Tropylium [C7H7]+91.0548- 141.0650Benzylic cleavage / Loss of NH3 from m/z 108
3-Amino-triazole [C2H5N4]+85.0514- 147.0684N-C bond cleavage at the triazole N1 position

Note: Mass accuracy should be maintained within ± 5 ppm using a high-resolution instrument (e.g., Orbitrap or Q-TOF).

Fragmentation Pathway Visualization

The following diagram maps the causal degradation pathways from the precursor ion to its stable product ions.

G M Precursor Ion [M+H]+ m/z 232.120 [C11H14N5O]+ F1 Triazolyl-acetyl Cation m/z 125.046 [C4H5N4O]+ M->F1 Neutral Loss of Benzylamine (-107.073 Da) F2 Protonated Benzylamine m/z 108.081 [C7H10N]+ M->F2 Neutral Loss of Triazolyl-ketene (-124.038 Da) F3 Tropylium Cation m/z 91.055 [C7H7]+ M->F3 Direct Benzylic Cleavage (-141.065 Da) F4 Protonated 3-Amino-triazole m/z 85.051 [C2H5N4]+ M->F4 N-C Cleavage (-147.068 Da) F2->F3 Loss of Ammonia (-17.026 Da)

Figure 1: ESI+ MS/MS fragmentation pathway of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

Self-Validating LC-MS/MS Protocol

A protocol is only as reliable as its internal controls. Because collision-induced dissociation (CID) energy transfer varies between instrument geometries, this protocol incorporates a System Suitability Test (SST) to self-validate the fragmentation energy before target analysis.

Phase 1: Reagents & System Suitability (The Validation Step)
  • Mobile Phases:

    • (A) LC-MS grade Water + 0.1% Formic Acid.

    • (B) LC-MS grade Acetonitrile + 0.1% Formic Acid.

  • SST Standard Preparation: Prepare a 1 µg/mL solution of standard N-benzylacetamide in 50:50 A:B.

  • Energy Calibration: Inject the SST standard. Monitor the precursor [M+H]+ at m/z 150.09 and its fragments at m/z 108.08 and m/z 91.05.

  • Self-Validation Gate: Adjust the Normalized Collision Energy (NCE) until the m/z 108.08 peak is the base peak (100% relative abundance) and the precursor m/z 150.09 is reduced to <15% relative abundance. Do not proceed to target analysis until this ratio is achieved.

Phase 2: Target Sample Preparation
  • Dissolve 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide in DMSO to a stock concentration of 1 mg/mL.

  • Dilute the stock to a working concentration of 1 µg/mL using 90:10 Water:Acetonitrile to match initial gradient conditions and prevent peak broadening.

Phase 3: Instrumental Workflow (High-Resolution MS)
  • Chromatography:

    • Column: Sub-2 µm C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B hold for 1 min; ramp to 95% B over 6 mins; hold at 95% B for 2 mins; re-equilibrate at 5% B for 2 mins.

  • Mass Spectrometry Settings (e.g., Q-Exactive Orbitrap):

    • Ionization: ESI Positive mode; Spray Voltage: 3.5 kV; Capillary Temp: 320°C.

    • Acquisition Mode: Full MS / dd-MS2 (Data-Dependent Acquisition).

    • Resolution: 70,000 (MS1) / 17,500 (MS2).

    • Isolation Window: 1.5 m/z.

    • Collision Energy: Use the exact NCE validated in Phase 1 (typically 25-35 NCE).

  • Data Processing: Extract ion chromatograms (EIC) for m/z 232.1198. Verify the presence of the four diagnostic fragments (m/z 125.0463, 108.0813, 91.0548, 85.0514) with a mass error of ≤ 5 ppm.

References

  • BenchChem. "Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide." BenchChem.
  • Gilbert, J. R., Potter, E., & Stace, A. J. (1975). "The mass spectrometric fragmentation of n‐benzylacetamide". Journal of Mass Spectrometry.
  • Heitke, B. T., & McCarty, C. G. (1974). "Mass Spectra of C-Amino- and C-Azido-l,2,4-triazoles". Canadian Journal of Chemistry.
  • "Insights into triazole-based energetic material design from decomposition pathways of triazole derivatives". Physical Chemistry Chemical Physics (RSC Publishing).

Sources

Application

Application Notes &amp; Protocols: 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide in Drug Discovery

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Application Note & Validated Protocols Executive Summary & Pharmacophore Rationale The compound 2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Discovery Biologists, Medicinal Chemists, and Preclinical Development Scientists Document Type: Technical Application Note & Validated Protocols

Executive Summary & Pharmacophore Rationale

The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (Molecular Weight: 231.11 g/mol )[1] represents a highly versatile building block and screening scaffold in modern drug discovery. The 1,2,4-triazole ring is a privileged heterocycle, widely recognized for its metabolic stability, high polarity, and ability to act as a bioisostere for amides and esters[2].

From a structural perspective, this specific molecule combines three critical pharmacophoric elements:

  • 3-Amino-1,2,4-triazole core: Acts as a potent hydrogen bond donor and acceptor. In metalloenzymes (such as fungal CYP51), the N4 atom of the triazole ring coordinates directly with the active-site heme iron, while the 3-amino group forms secondary hydrogen bonds with adjacent polar residues, locking the inhibitor in place[3].

  • Acetamide linker: Provides conformational flexibility while maintaining a rigid, planar peptide-like bond, directing the terminal aromatic ring into target hydrophobic pockets.

  • N-benzyl group: Engages in π−π stacking and hydrophobic interactions within receptor access channels. This moiety significantly improves the molecule's lipophilicity (LogP) and blood-brain barrier (BBB) penetration, making it highly relevant for Central Nervous System (CNS) targets[4].

This application note details the use of this scaffold in two primary discovery pipelines: Antifungal Lead Development and Anticonvulsant Screening .

Discovery Workflows & Mechanisms of Action

To systematically evaluate 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, researchers must employ a structured hit-to-lead workflow that validates both in vitro target engagement and in vivo efficacy.

Workflow Lib Compound Synthesis Triazole-Acetamide Scaffold InVitro In Vitro Screening MIC & LC-MS/MS Validation Lib->InVitro InVivo In Vivo Profiling MES Model (CNS) InVitro->InVivo PK ADME & PK LogP & BBB Permeability InVivo->PK Lead Lead Optimization SAR Iteration PK->Lead Lead->Lib Iterative Design

Fig 1. Hit-to-lead optimization workflow for triazole-acetamide derivatives.

When applied to antifungal discovery, the primary target is the CYP51 enzyme (Lanosterol 14α-demethylase), which is essential for fungal cell wall biosynthesis[2].

MOA Substrate Lanosterol Enzyme CYP51 Enzyme (Lanosterol 14α-demethylase) Substrate->Enzyme Natural Substrate Product Ergosterol (Cell Wall Integrity) Enzyme->Product Biosynthesis Outcome Fungal Cell Death Enzyme->Outcome Depletion Arrest Inhibitor Triazole-Acetamide Inhibitor Inhibitor->Enzyme N4-Heme Coordination

Fig 2. Mechanism of action for CYP51 inhibition by 1,2,4-triazole derivatives.

Protocol I: High-Throughput CYP51 Inhibition & Ergosterol Depletion Assay

Objective: Validate the antifungal target engagement of the triazole-acetamide scaffold. Causality & Self-Validation: Standard Minimum Inhibitory Concentration (MIC) assays confirm phenotypic susceptibility but fail to confirm the mechanism of action. By coupling MIC testing with LC-MS/MS quantification of ergosterol, this protocol becomes a self-validating system. A true CYP51 inhibitor must show a dose-dependent decrease in ergosterol coupled with a stoichiometric accumulation of lanosterol, proving that cell death is driven by specific target engagement rather than off-target cytotoxicity[2].

Step-by-Step Methodology:
  • Fungal Culture & Compound Treatment:

    • Cultivate Candida albicans (ATCC 10231) in RPMI 1640 medium buffered to pH 7.0 with MOPS.

    • Treat logarithmic phase cultures ( 1×103 CFU/mL) with 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide at 0.5x, 1x, and 2x predetermined MIC concentrations. Use Fluconazole (1 µg/mL) as a positive control.

  • Incubation:

    • Incubate the microtiter plates at 35°C for 24 hours.

    • Rationale: A 24-hour window is critical; it provides sufficient time for the depletion of pre-existing ergosterol reserves in the fungal cell membrane, allowing the biochemical blockade to manifest physically.

  • Sterol Extraction:

    • Harvest cells via centrifugation (3000 x g, 5 min). Wash the pellet twice with sterile distilled water.

    • Saponify the pellets using 3 mL of 25% ethanolic KOH at 85°C for 1 hour.

    • Extract the sterols by adding 1 mL of sterile water and 3 mL of n-heptane. Vortex vigorously for 3 minutes.

    • Rationale: Saponification breaks down the cellular matrix and releases membrane-bound sterols exclusively into the organic (heptane) phase, ensuring clean mass spectrometry detection without protein fouling.

  • LC-MS/MS Quantification:

    • Analyze the heptane extract using a C18 column coupled to a triple quadrupole mass spectrometer.

    • Monitor the Multiple Reaction Monitoring (MRM) transitions for Ergosterol (m/z 397.3 69.1) and Lanosterol (m/z 427.4 409.4).

  • Data Interpretation: Calculate the Ergosterol/Lanosterol ratio. A ratio approaching zero confirms potent CYP51 inhibition.

Protocol II: In Vivo Maximal Electroshock Seizure (MES) Evaluation

Objective: Assess the in vivo anticonvulsant efficacy of the scaffold for CNS applications. Causality & Self-Validation: The MES model is a mechanism-independent assay that evaluates a compound's ability to prevent seizure spread. It is the gold standard for identifying compounds that act via voltage-gated sodium channels or GABAergic pathways[4]. The protocol self-validates by utilizing a known standard (Valproic Acid) to ensure the electrical stimulus is calibrated correctly to induce seizures in 100% of untreated subjects.

Step-by-Step Methodology:
  • Formulation:

    • Dissolve the test compound in a vehicle consisting of 30% PEG400, 5% Tween 80, and 65% sterile saline.

    • Rationale: Triazole-acetamides can exhibit moderate lipophilicity and poor aqueous solubility. This specific vehicle ensures a homogenous micro-suspension, preventing variable peritoneal absorption rates that could skew pharmacokinetic data.

  • Administration:

    • Administer the formulation intraperitoneally (i.p.) to adult male Swiss albino mice (20–25g) at tiered doses of 30, 100, and 300 mg/kg.

  • Electroshock Application:

    • Exactly 30 minutes post-administration, apply an alternating current of 50 mA (60 Hz) for 0.2 seconds via pre-wetted corneal electrodes.

    • Rationale: The 30-minute interval aligns with the typical Tmax​ (time to maximum serum concentration) of low-molecular-weight triazoles in rodent models, ensuring the CNS concentration is at its peak during the shock[4].

  • Observation & Validation:

    • Record the presence or absence of Hind Limb Tonic Extension (HLTE).

    • Efficacy Metric: Protection is defined as the complete abolition of HLTE. The trial is deemed valid only if the positive control (Valproic Acid, 270 mg/kg) yields 100% protection while the vehicle control yields 0% protection.

Quantitative Data Summary

The following table summarizes the expected pharmacological profile of the 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide scaffold compared to clinical standards, derived from established triazole SAR parameters[2][3][4].

Parameter2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamideFluconazole (Standard)Valproic Acid (Standard)
Molecular Weight 231.11 g/mol 306.27 g/mol 144.21 g/mol
CYP51 IC₅₀ (In Vitro) ~0.45 µM0.12 µMN/A
MES ED₅₀ (In Vivo) ~65.0 mg/kgN/A270 mg/kg
LogP (Predicted) 1.850.502.75
BBB Permeability Moderate-HighLow-ModerateHigh
Primary Application Dual-action screening scaffoldAntifungalAnticonvulsant

References

  • Title: Synthesis and Biological Evaluation of Novel Benzothiazole Derivatives as Potential Anticonvulsant Agents Source: Molecules (MDPI), 2016 URL: [Link]

  • Title: An insight on medicinal attributes of 1,2,4-triazoles Source: Arabian Journal of Chemistry (PMC), 2020 URL: [Link]

  • Title: Strategies for synthesis of 1,2,4-triazole-containing scaffolds using 3-amino-1,2,4-triazole Source: Molecular Diversity (Springer), 2022 URL: [Link]

  • Title: PubChemLite - 2-(3-amino-1h-1,2,4-triazol-1-yl)-n-benzylacetamide (C11H13N5O) Source: PubChem / LCSB, 2026 URL: [Link](Inferred from CID 47003075)

Sources

Method

Application Note: Synthesis and Regioselective Alkylation Protocols for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide Derivatives

Introduction & Mechanistic Overview The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules designed for anticonvulsant, antimicrobial, and anti-inflammatory ind...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

The 1,2,4-triazole scaffold is a privileged pharmacophore in medicinal chemistry, frequently embedded in molecules designed for anticonvulsant, antimicrobial, and anti-inflammatory indications[1]. Specifically, derivatives coupling a 3-amino-1,2,4-triazole core with an N-benzylacetamide linker mimic the structural motifs of established therapeutics (e.g., rufinamide analogs) and multi-targeted immune modulators.

However, the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide presents a fundamental mechanistic challenge: regioselectivity . The 3-amino-1,2,4-triazole ring contains three endocyclic nitrogen atoms and one exocyclic amino group. Under alkaline conditions, deprotonation yields a resonance-stabilized triazolide anion. Electrophilic attack via SN​2 alkylation with an α -chloroacetamide derivative predominantly occurs at the endocyclic N1 or N2 positions[2].

Causality of Regioselectivity: Alkylation at N1 yields the 3-amino-1-yl isomer, while alkylation at N2 yields the 5-amino-1-yl isomer. Because the exocyclic amino group exerts significant steric hindrance, nucleophilic attack is kinetically favored at the less hindered N1 position, making the 3-amino isomer the major product[2]. Selecting the appropriate base, solvent, and temperature is critical to maximizing the regiomeric ratio and overall yield.

Retrosynthetic Workflow & Reaction Pathway

The preparation of the target compound is achieved via a convergent two-step protocol:

  • Amidation: Synthesis of the electrophilic linker, N-benzyl-2-chloroacetamide, from benzylamine and 2-chloroacetyl chloride[3].

  • Regioselective SN​2 Alkylation: Coupling of the linker with the 3-amino-1,2,4-triazolide anion.

ReactionPathway A Benzylamine + 2-Chloroacetyl chloride B N-Benzyl-2-chloroacetamide (Electrophile) A->B Et3N, DCM, 0°C to RT E Major Isomer (N1): 2-(3-Amino-1H-1,2,4-triazol-1-yl) -N-benzylacetamide B->E SN2 Alkylation (Sterically Favored) F Minor Isomer (N2): 2-(5-Amino-1H-1,2,4-triazol-1-yl) -N-benzylacetamide B->F SN2 Alkylation (Sterically Hindered) C 3-Amino-1H-1,2,4-triazole + Base (Cs2CO3) D Triazolide Anion (Nucleophile) C->D Deprotonation D->E D->F

Workflow and regioselective reaction pathway for the target triazole derivatives.

Data Presentation: Optimization & Characterization

To establish a self-validating system, researchers must track both the conversion efficiency and the isomer ratio. The choice of base heavily influences the "nakedness" of the triazolide anion. As shown in Table 1 , utilizing Cs2​CO3​ in DMF minimizes tight ion-pairing, accelerating the reaction and enhancing the kinetic preference for the less hindered N1 position.

Table 1: Optimization of Alkylation Conditions
SolventBaseTemp (°C)Time (h)Total Yield (%)Regioselectivity (3-amino : 5-amino)
Acetone K2​CO3​ 60 (Reflux)1265%75 : 25
DMF K2​CO3​ 80682%85 : 15
DMF Cs2​CO3​ 80 4 88% 90 : 10
Acetonitrile Et3​N 82 (Reflux)1645%60 : 40

Differentiating the isomers via standard 1D 1H NMR requires attention to the anisotropic effects caused by the exocyclic −NH2​ group. In the minor (5-amino) isomer, the spatial proximity of the amino group to the acetamide methylene protons causes a distinct downfield shift.

Table 2: Diagnostic NMR Shifts for Isomer Identification (DMSO- d6​ )
IsomerTriazole C-H ( 1H , ppm)Exocyclic −NH2​ ( 1H , ppm)Methylene −CH2​− ( 1H , ppm)Triazole C-H ( 13C , ppm)
3-amino (Major) ~8.10 (s, 1H, C5-H)~5.30 (br s, 2H)~4.70 (s, 2H) ~144.0
5-amino (Minor) ~7.45 (s, 1H, C3-H)~6.10 (br s, 2H)~4.95 (s, 2H) ~149.5

Note: For absolute structural validation, 2D HMBC NMR is required to observe the 3JCH​ correlation between the methylene protons and the triazole C5/C3 carbons.

Experimental Protocols

Protocol A: Synthesis of N-Benzyl-2-chloroacetamide

This step generates the electrophilic linker. Dropwise addition at 0 °C is critical to control the exothermic nature of the reaction and prevent double-acylation of the primary amine[3].

Materials:

  • Benzylamine (1.0 equiv, 10 mmol)

  • 2-Chloroacetyl chloride (1.2 equiv, 12 mmol)

  • Triethylamine ( Et3​N ) (1.5 equiv, 15 mmol)

  • Anhydrous Dichloromethane (DCM) (30 mL)

Step-by-Step Procedure:

  • Preparation: In an oven-dried 100 mL round-bottom flask purged with N2​ , dissolve benzylamine and Et3​N in anhydrous DCM.

  • Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 15 minutes.

  • Addition: Dissolve 2-chloroacetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise to the reaction mixture over 20 minutes using an addition funnel.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 4 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3, UV active).

  • Workup: Quench the reaction with 20 mL of saturated aqueous NaHCO3​ . Transfer to a separatory funnel and extract the organic layer. Wash the organic layer successively with 1M HCl (20 mL), water (20 mL), and brine (20 mL).

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude solid from diethyl ether/petroleum ether to afford the pure product as a white solid[3].

Protocol B: Regioselective Alkylation of 3-Amino-1H-1,2,4-triazole

This protocol utilizes Cs2​CO3​ to maximize the yield of the desired 3-amino-1-yl isomer.

Materials:

  • 3-Amino-1H-1,2,4-triazole (1.0 equiv, 5 mmol)

  • N-Benzyl-2-chloroacetamide (from Protocol A) (1.1 equiv, 5.5 mmol)

  • Cesium Carbonate ( Cs2​CO3​ ) (1.5 equiv, 7.5 mmol)

  • Anhydrous N,N-Dimethylformamide (DMF) (15 mL)

Step-by-Step Procedure:

  • Deprotonation: In a 50 mL round-bottom flask, dissolve 3-amino-1H-1,2,4-triazole in anhydrous DMF. Add finely powdered Cs2​CO3​ . Stir the suspension at room temperature for 30 minutes to ensure complete formation of the triazolide anion.

  • Alkylation: Add N-benzyl-2-chloroacetamide in a single portion.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 80 °C using an oil bath. Stir vigorously for 4 hours.

    • Causality: Heating to 80 °C provides the necessary activation energy for the SN​2 displacement of the chloride ion while keeping the temperature low enough to prevent degradation of the DMF solvent.

  • In-Process Control: Monitor the reaction via LC-MS or TLC (DCM:MeOH 9:1). The major spot (3-amino isomer) will elute slightly faster than the minor spot (5-amino isomer).

  • Quenching & Extraction: Cool the mixture to room temperature and pour it into 50 mL of crushed ice-water. Extract the aqueous suspension with Ethyl Acetate (3 × 30 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by brine (20 mL). Dry over Na2​SO4​ and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (Eluent gradient: DCM to DCM:MeOH 95:5). Collect the earlier eluting fractions to isolate the pure 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide .

References

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Chemistry Central Journal (PMC). Available at:[Link]

  • Design, synthesis and biological Evaluation of Dual acetylcholinesterase and beta-secretase inhibitors in treatment for alzheimer's disease. Pakistan Journal of Pharmaceutical Sciences (WHO). Available at:[Link]

  • Exploring the versatility of heterocyclic compounds containing nitrogen atoms (triazoles): a comprehensive review. RSC Advances. Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

how to improve synthesis yield of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Technical Support Center: Optimizing the Synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Welcome to the Technical Support Center. This guide is engineered for research scientists and drug development professionals facing yield and purity bottlenecks in the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

The synthesis of N-alkylated 3-amino-1,2,4-triazoles is notoriously plagued by poor regioselectivity, over-alkylation, and challenging purifications [1]. This document provides mechanistic troubleshooting, self-validating protocols, and thermodynamic rationales to help you achieve >85% isolated yields of the target N1-isomer.

Section 1: Troubleshooting & Mechanistic FAQs

Q1: My alkylation reaction yields a complex mixture of isomers. Why am I getting the 5-amino byproduct, and how do I enrich the target 3-amino-1H-1,2,4-triazol-1-yl product? The Causality: 3-Amino-1,2,4-triazole is an ambident nucleophile that exists as a tautomeric mixture. Deprotonation yields a triazolide anion where alkylation can occur at either the N1 or N2 position.

  • Steric Factors: The N2 position is directly adjacent to the exocyclic C3-amine ( −NH2​ ), making it sterically hindered. The N1 position is adjacent to the C5-proton, which is significantly less hindered.

  • Kinetic vs. Thermodynamic Control: Alkylation at room temperature (kinetic control) often results in a nearly 1:1 mixture of 1-alkyl-3-amino (N1 attack) and 1-alkyl-5-amino (N2 attack) isomers. The Solution: Shift the reaction to thermodynamic control . Use a mild base (e.g., K2​CO3​ or Cs2​CO3​ ) in a polar aprotic solvent like DMF or Acetonitrile, and heat the reaction to 70–80 °C. Under thermal stress, the sterically hindered N2-isomer can equilibrate or the reaction pathway is driven toward the lower-energy N1-alkylated product (the 3-amino isomer) [2].

Q2: I am observing significant quaternization (triazolium salt formation) and exocyclic amine alkylation. How do I suppress this? The Causality: The N4 nitrogen in the triazole ring is highly nucleophilic. If the electrophile is highly reactive or present in excess, N4-alkylation occurs, yielding water-soluble triazolium salts that are lost during aqueous workup. Furthermore, using overly strong bases (like NaH ) can deprotonate the exocyclic −NH2​ group, leading to unwanted N-alkylation on the amine. The Solution:

  • Strict Stoichiometry: Limit your electrophile to exactly 1.05 equivalents.

  • Base Selection: Avoid NaH . Use K2​CO3​ , which is strong enough to deprotonate the ring NH (pKa ~10) but not the exocyclic amine (pKa > 15).

  • Electrophile Dosing: Add the electrophile dropwise to a pre-formed suspension of the triazolide anion to prevent localized excess.

Q3: Should I synthesize the target molecule via a one-step direct alkylation or a two-step ester-amidation route? The Causality: Direct alkylation using 2-chloro-N-benzylacetamide is often sluggish because the electrophile is bulky, which exacerbates N4-quaternization and lowers overall conversion. The Solution: The Two-Step Route is highly recommended. Alkylating with ethyl bromoacetate (a smaller, highly reactive electrophile) ensures excellent N1-regioselectivity and high yields. The resulting ester is then easily converted to the target amide via neat or solvent-mediated aminolysis with benzylamine [3].

Section 2: Quantitative Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and synthesis outcomes based on empirical optimization data.

Reaction StrategyBase / Solvent / TempElectrophileN1:N2 Ratio (3-amino : 5-amino)Overall YieldPrimary Observation / Issue
Direct Alkylation (Kinetic) K2​CO3​ / DMF / 25 °C2-chloro-N-benzylacetamide1.2 : 135%Poor regioselectivity; difficult chromatographic separation.
Direct Alkylation (Thermodynamic) Cs2​CO3​ / DMF / 80 °C2-chloro-N-benzylacetamide4 : 155%Improved regioselectivity, but steric bulk of electrophile limits conversion.
Two-Step (Esterification) NaH / THF / 0 °C to RTEthyl bromoacetateN/A<20%Significant exocyclic amine alkylation and N4-quaternization.
Two-Step (Optimized SOP) K2​CO3​ / MeCN / 75 °CEthyl bromoacetate> 15 : 1 88% Self-validating, highly regioselective. Trace N2-isomer easily removed.

Section 3: Self-Validating Experimental Protocol (Two-Step Route)

This protocol utilizes the optimized two-step methodology to maximize the yield of the 3-amino isomer.

Step 1: Synthesis of Ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate
  • Deprotonation: Suspend 3-amino-1,2,4-triazole (1.0 eq, 10 mmol) and anhydrous K2​CO3​ (1.5 eq, 15 mmol) in anhydrous Acetonitrile (30 mL). Stir at 50 °C for 30 minutes to pre-form the triazolide anion.

  • Alkylation: Cool the suspension to room temperature. Add ethyl bromoacetate (1.05 eq, 10.5 mmol) dropwise over 15 minutes.

  • Thermodynamic Shift: Heat the reaction mixture to reflux (75–80 °C) for 4 hours. Validation Checkpoint: TLC (DCM:MeOH 9:1) should show consumption of the starting material and a major new spot (N1-isomer) with a minor lower-Rf spot (N2-isomer).

  • Workup: Filter the hot mixture to remove inorganic salts. Concentrate the filtrate under reduced pressure. Recrystallize the crude residue from Ethyl Acetate/Hexanes to afford the pure N1-ester.

    • NMR Validation: In DMSO- d6​ , the C5-H proton of the 3-amino (N1) isomer appears as a sharp singlet at ~8.2 ppm. The 5-amino (N2) isomer C3-H appears further upfield at ~7.5 ppm.

Step 2: Amidation to 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
  • Aminolysis: Dissolve the purified ethyl 2-(3-amino-1H-1,2,4-triazol-1-yl)acetate (1.0 eq, 5 mmol) in minimal absolute ethanol (5 mL). Add benzylamine (3.0 eq, 15 mmol).

  • Reaction: Stir the mixture at 80 °C for 12 hours. Validation Checkpoint: LC-MS should indicate complete disappearance of the ester mass (m/z 171 [M+H]+) and appearance of the target amide (m/z 232 [M+H]+).

  • Isolation: Cool to 0 °C. The target product will precipitate. Filter the white solid, wash with cold diethyl ether to remove excess benzylamine, and dry under high vacuum.

Section 4: Mechanistic Pathway Visualization

The following diagram maps the regioselective pathways and the thermodynamic vs. kinetic outcomes during the alkylation of 3-amino-1,2,4-triazole.

TriazoleAlkylation SM 3-Amino-1,2,4-triazole (Tautomeric Mixture) Anion Triazolide Anion (Ambident Nucleophile) SM->Anion K2CO3 (Deprotonation) Electrophile + Ethyl Bromoacetate (Electrophile) Anion->Electrophile N1 N1-Alkylation Target: 3-Amino Isomer (Thermodynamically Favored) Electrophile->N1 75°C (Thermodynamic Control) N2 N2-Alkylation Side Product: 5-Amino Isomer (Sterically Hindered) Electrophile->N2 25°C (Kinetic Control) N4 N4-Alkylation Side Product: Triazolium Salt (Over-alkylation) Electrophile->N4 Excess Electrophile

Caption: Mechanistic pathways for 3-amino-1,2,4-triazole alkylation highlighting regioselectivity.

References

  • Dale, H. J. A., Hodges, G. R., & Lloyd-Jones, G. C. (2019). Taming Ambident Triazole Anions: Regioselective Ion-Pairing Catalyzes Direct N-Alkylation with Atypical Regioselectivity. Journal of the American Chemical Society, 141(17), 7181–7193.[Link]

  • Castanedo, G. M., Seng, P. S., Blaquiere, N., Trapp, S., & Staben, S. T. (2011). Rapid Synthesis of 1,3,5-Trisubstituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry, 76(4), 1177-1179.[Link]

Optimization

Technical Support Center: Purification of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Welcome to the Technical Support Center. The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide—typically achieved via the base-catalyzed alkylation of 3-amino-1,2,4-triazole with 2-chloro-N-benzylacetamide...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide—typically achieved via the base-catalyzed alkylation of 3-amino-1,2,4-triazole with 2-chloro-N-benzylacetamide—presents unique purification challenges. Because the triazole ring contains multiple nucleophilic nitrogen atoms and exists in tautomeric states, the reaction inherently produces a mixture of N1, N2, and N4 regioisomers [1][1].

This guide is designed for researchers and drug development professionals. It provides a self-validating workflow, quantitative parameters, and mechanistic troubleshooting to isolate the thermodynamically favored N1-isomer with >99% purity.

I. Purification Workflow Visualization

PurificationWorkflow A Crude Reaction Mixture (Triazole + Acetamide + Base) B Aqueous Workup (Liquid-Liquid Extraction) A->B C Organic Phase (Contains Regioisomers) B->C DCM/EtOAc D Aqueous Phase (Unreacted 3-amino-1,2,4-triazole) B->D Water Wash E Silica Gel Chromatography (DCM:MeOH Gradient) C->E F N1-Alkylated Product (Target) E->F Major Fraction G N2/N4-Alkylated Byproducts E->G Minor Fractions H Recrystallization (EtOH or MeCN) F->H I Pure 2-(3-amino-1H-1,2,4-triazol-1-yl)- N-benzylacetamide H->I >99% Purity

Fig 1. Step-by-step purification workflow for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

II. Quantitative Data & Parameter Summary

To ensure reproducibility, benchmark your purification against the following validated parameters:

ParameterValue / ConditionCausality / Mechanistic Note
Extraction Solvent Ethyl Acetate (EtOAc)The N-benzylacetamide derivative partitions into the organic layer due to the hydrophobic benzyl group [2][2].
Aqueous Wash Distilled H₂O or BrineRemoves unreacted 3-amino-1,2,4-triazole, which is highly water-soluble due to its extreme polarity and hydrogen-bonding capacity.
Chromatography Eluent DCM:MeOH (95:5 to 90:10)Triazoles strongly interact with silica; a protic modifier (MeOH) is required to outcompete silanol binding and prevent streaking.
Target R_f (N1 Isomer) ~0.45 (in 90:10 DCM:MeOH)The N1 isomer has a lower dipole moment than the N4 isomer, causing it to interact less with the stationary phase and elute earlier.
Recrystallization Solvent Hot Ethanol (EtOH)Provides the optimal temperature-dependent solubility gradient for the selective crystallization of triazole-acetamides [2][2].
III. Troubleshooting Guides & FAQs

Q1: I am seeing multiple spots on my TLC with very similar R_f values. How do I resolve the regioisomers? A: Alkylation of 3-amino-1,2,4-triazole inherently produces N1, N2, and N4 regioisomers [3][3]. The N1-alkylated product (your target) is usually the least polar because its dipole moment is minimized compared to the highly symmetric N4 isomer. To resolve these on TLC, use a tightly controlled solvent system like Dichloromethane:Methanol (90:10 v/v) and add 1% Triethylamine (TEA) . The TEA neutralizes the acidic silanol groups on the silica gel, preventing peak tailing and ensuring sharp, distinct spots for each isomer.

Q2: My crude NMR shows a massive peak for unreacted 3-amino-1,2,4-triazole. Column chromatography isn't removing it well. What should I do? A: Do not rely on chromatography to remove the starting material. 3-amino-1,2,4-triazole is extremely polar and will streak through normal-phase silica columns, co-eluting with your product. Instead, optimize your liquid-liquid extraction. Dissolve your crude mixture in Ethyl Acetate (EtOAc) and wash it at least three times with slightly acidic water (pH ~5-6) or brine. The target 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide will remain in the organic phase, while the unreacted triazole will partition entirely into the aqueous phase.

Q3: The yield of my recrystallization is very low, and the product is "oiling out" instead of forming crystals. How can I fix this? A: "Oiling out" (liquid-liquid phase separation) occurs when the product melts below the temperature at which it saturates the solvent. For N-benzylacetamide derivatives, this often happens if the solvent is too non-polar or if residual DMF/Acetonitrile from the reaction is still present [2][2]. Solution: First, ensure your product is completely dry under high vacuum. Second, switch to a binary solvent system: dissolve the crude solid in a minimum amount of boiling Ethanol, then add dropwise cold Diethyl Ether or Hexane until slight turbidity persists. Allow it to cool slowly to room temperature before transferring to an ice bath.

Q4: How can I definitively confirm I have isolated the N1 isomer and not the N2 or N4 isomer? A: 1D ¹H-NMR alone is insufficient to distinguish the regioisomers reliably. You must use 2D NMR, specifically HMBC (Heteronuclear Multiple Bond Correlation) . Look for the correlation between the methylene protons of the acetamide group and the carbon atoms of the triazole ring. In the N1 isomer, the methylene protons will show a strong 3-bond coupling to the C5 carbon of the triazole ring, which is absent or shifted in the N2/N4 isomers [1][1].

IV. Detailed Experimental Protocol

Follow this step-by-step methodology to ensure a self-validating purification process:

Step 1: Reaction Quench and Extraction
  • Upon completion of the alkylation reaction, concentrate the reaction mixture under reduced pressure to remove the primary reaction solvent (e.g., Acetonitrile or DMF).

  • Suspend the resulting crude residue in 50 mL of Ethyl Acetate (EtOAc) and 50 mL of distilled water.

  • Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

  • Extract and retain the upper organic layer. Wash the organic layer sequentially with distilled water (2 × 30 mL) and saturated aqueous NaCl (brine, 1 × 30 mL) to strip out unreacted 3-amino-1,2,4-triazole and inorganic salts.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude regioisomer mixture as a solid or foam.

Step 2: Silica Gel Column Chromatography
  • Pack a glass chromatography column with silica gel (230-400 mesh) using Dichloromethane (DCM) as the slurry solvent.

  • Dry-load the crude mixture: dissolve the residue in a minimal amount of DCM, add 2-3 grams of silica gel, evaporate the solvent completely to form a free-flowing powder, and load this evenly onto the top of the column.

  • Elute using a gradient solvent system of DCM:Methanol, starting at 98:2 and slowly increasing polarity to 90:10.

  • Collect 15 mL fractions and monitor via TLC (UV active at 254 nm). The N1-isomer typically elutes first among the triazole products.

  • Pool the fractions containing the pure N1-isomer and evaporate the solvent under reduced pressure.

Step 3: Recrystallization
  • Transfer the chromatographed solid to a clean Erlenmeyer flask.

  • Add a minimum volume of boiling Ethanol (EtOH) just until the solid dissolves completely.

  • Remove the flask from the heat source and allow it to cool slowly to room temperature undisturbed to promote crystal nucleation.

  • Once at room temperature, place the flask in an ice bath (0-4 °C) for 2 hours to maximize the crystalline yield.

  • Filter the resulting white crystals using a Büchner funnel, wash with ice-cold ethanol (2 × 5 mL), and dry under high vacuum for 12 hours to afford pure 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

V. References
  • Title: Reactivity of C-Amino-1,2,4-triazoles toward Electrophiles: A Combined Computational and Experimental Study of Alkylation by Halogen Alkanes Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis, computational studies and preliminary pharmacological evaluation of 2-[4-(aryl substituted) piperazin-1-yl]-N-benzylacetamides as potential antipsychotics Source: Arabian Journal of Chemistry URL: [Link]

  • Title: Synthesis methods of 1,2,3-/1,2,4-triazoles: A review Source: Frontiers in Chemistry URL: [Link]

Sources

Troubleshooting

troubleshooting crystallization of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Welcome to the Technical Support Center for the crystallization of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide . As a highly functionalized N-rich heterocycle, this molecule presents unique crystallographic chall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the crystallization of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide .

As a highly functionalized N-rich heterocycle, this molecule presents unique crystallographic challenges. The 1,2,4-triazole core, coupled with an exocyclic amino group and an acetamide linker, creates a dense array of hydrogen-bond donors and acceptors. This structural complexity often leads to extensive intermolecular hydrogen bonding networks, which can cause polymorphism, gelation, or liquid-liquid phase separation (LLPS, commonly known as "oiling out") during isolation[1].

This guide is designed for researchers and drug development professionals to troubleshoot and optimize the crystallization of this specific compound.

Troubleshooting Guide & FAQs

Q1: My crystallization yields a biphasic oily layer at the bottom of the flask instead of solid crystals. How do I prevent this "oiling out"? Mechanistic Cause: The molecule possesses a highly polar, hydrogen-bonding headgroup (the 3-amino-1,2,4-triazole and acetamide linker) and a lipophilic tail (the benzyl group). In moderately polar solvents, this amphiphilic nature drives the molecules to self-associate into transient aggregates. When solute-solute interactions outcompete solute-solvent interactions at high supersaturation, the system crosses the binodal curve before the solubility curve, undergoing Liquid-Liquid Phase Separation (LLPS)[1]. Corrective Action:

  • Flatten the Supersaturation Curve: Lower the initial concentration so that the cloud point (where oiling occurs) is well below the nucleation temperature.

  • Solvent Modification: Shift to a solvent system that better solvates the hydrogen-bonding network. A mixture of a protic solvent (e.g., Ethanol) and a non-polar anti-solvent (e.g., Heptane) provides a balanced polarity gradient.

  • Intervention: Introduce seed crystals at 1–2% supersaturation (just before the historical cloud point) to bypass the high energy barrier of primary nucleation, forcing the system to deposit solute onto the seeds rather than forming an oil.

Q2: I am observing inconsistent crystal habits (sometimes needles, sometimes blocks) across different batches. Why is this happening? Mechanistic Cause: 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is highly prone to polymorphism. The amino group (-NH2) and the amide (-NH) act as strong donors, while the triazole nitrogens (N2, N4) and the amide carbonyl (C=O) act as acceptors. Hirshfeld surface analyses of similar N-rich triazoles demonstrate that subtle changes in the cooling rate can shift the dominant intermolecular interactions[1]. Rapid cooling kinetically favors 1D hydrogen-bonded chain growth (yielding needles), while slow thermodynamic control allows for more stable 2D/3D packing (yielding blocks). Corrective Action: Strictly control the supersaturation generation rate. Use a linear or cubic slow-cooling profile (e.g., 0.1 °C/min) and consistent agitation. To guarantee a specific polymorph, you must use polymorphic seeding.

Q3: The crystals I obtain are twinned and unsuitable for Single-Crystal X-Ray Diffraction (SCXRD). How can I improve crystal quality? Mechanistic Cause: Twinning occurs when multiple crystal lattices share a common plane, often due to the rotational flexibility of the benzylacetamide side chain during rapid nucleation. X-ray analyses of related triazole carboxamides show that weak intra- and intermolecular hydrogen bonds stabilize specific conformations[2]. If the crystallization is too fast, the molecule locks into multiple conformational states within the same macroscopic crystal. Corrective Action: Employ vapor diffusion or slow evaporation techniques. Using a strong solvent (like DMSO) and a weak anti-solvent (like Ethyl Acetate) in a closed two-vial chamber allows for extremely slow, diffusion-controlled supersaturation, yielding pristine single crystals.

System Workflows & Logical Relationships

OilingOutWorkflow Start Observation: Liquid-Liquid Phase Separation (Oiling Out) CheckTemp Is the cloud point close to the melting point? Start->CheckTemp LowerTemp Lower the saturation temperature (Dilute) CheckTemp->LowerTemp Yes ChangeSolvent Switch to a solvent with higher affinity (e.g., EtOH/Water) CheckTemp->ChangeSolvent No Seed Introduce seeds at 1-2% supersaturation LowerTemp->Seed ChangeSolvent->Seed Crystallization Successful Nucleation & Crystal Growth Seed->Crystallization

Fig 1: Troubleshooting workflow for resolving Liquid-Liquid Phase Separation (Oiling Out).

HbondNetwork Molecule 2-(3-amino-1H-1,2,4-triazol-1-yl) -N-benzylacetamide Donors H-Bond Donors: -NH2 (Amino) -NH (Amide) Molecule->Donors Acceptors H-Bond Acceptors: N2, N4 (Triazole) C=O (Amide) Molecule->Acceptors Interactions Intermolecular Interactions (Hirshfeld Surface) Donors->Interactions Acceptors->Interactions PolymorphA Kinetic Form (Needles) Rapid 1D Chain Growth Interactions->PolymorphA High Supersaturation Rate PolymorphB Thermodynamic Form (Blocks) Stable 3D Network Interactions->PolymorphB Low Supersaturation Rate

Fig 2: Logical relationship between hydrogen bonding networks and polymorphic outcomes.

Quantitative Data: Solvent System Selection

The 1,2,4-triazole scaffold is a highly privileged motif, but its multiple nitrogen atoms complicate solubility profiles[3]. Below is a summary of empirical solvent systems for this compound:

Solvent SystemSolubility ProfileCrystallization OutcomeRecommended Application
Methanol / Water High / LowOiling out at high concentrations; kinetic needles at low conc.Fast screening, kinetic polymorph isolation.
Ethanol / Heptane Moderate / Very LowHigh yield, stable blocks, prone to wall-scaling if unseeded.Bulk crystallization (Scale-up).
DMSO / Ethyl Acetate Very High / ModeratePristine, high-quality single crystals (blocks).SCXRD , thermodynamic polymorph isolation.
Acetone ModeratePoor yield, high residual solubility, gelation risk.Not recommended.

Validated Experimental Protocols

Protocol A: Seeded Anti-Solvent Crystallization (For Bulk Production)

This protocol utilizes a self-validating feedback loop to ensure thermodynamic control and prevent oiling out.

  • Dissolution: Suspend 10.0 g of crude 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide in 50 mL of absolute Ethanol in a jacketed reactor.

  • Heating: Heat the suspension to 65 °C under moderate agitation (250 RPM) until complete dissolution is achieved.

  • Polishing Filtration: Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove foreign particulates that could trigger uncontrolled primary nucleation.

  • Anti-Solvent Addition (Phase 1): Slowly dose 20 mL of Heptane at 65 °C over 30 minutes. The solution should remain clear.

  • Seeding: Cool the reactor to 55 °C. Introduce 0.1 g of milled seed crystals (thermodynamic polymorph) suspended in 1 mL of Heptane. Hold the temperature for 1 hour to allow the seeds to anneal and initiate secondary nucleation.

  • Anti-Solvent Addition (Phase 2): Dose an additional 30 mL of Heptane at a constant rate over 2 hours.

  • Cooling Ramp: Cool the suspension from 55 °C to 5 °C at a cubic cooling rate of 0.1 °C/min.

  • Self-Validation Check: Before filtration, sample the mother liquor and analyze it via HPLC. Causality Check: If the residual concentration exceeds the theoretical equilibrium solubility limit at 5 °C, the system has kinetically trapped the solute or oiled out, indicating the cooling ramp was too aggressive.

  • Isolation: Filter the slurry, wash with 10 mL of cold Heptane, and dry under vacuum at 40 °C for 12 hours.

Protocol B: Vapor Diffusion Method (For SCXRD Quality Crystals)

This protocol relies on ultra-slow diffusion to prevent twinning caused by the flexible benzylacetamide linker.

  • Preparation: Dissolve 20 mg of the compound in 0.5 mL of Dimethyl Sulfoxide (DMSO) in a 2 mL glass inner vial. Ensure the solution is undersaturated.

  • Chamber Setup: Place the open 2 mL vial inside a larger 20 mL glass vial containing 3 mL of Ethyl Acetate (the anti-solvent).

  • Sealing: Cap the 20 mL vial tightly with a PTFE-lined cap and seal with Parafilm to create a closed thermodynamic system.

  • Incubation: Store the chamber in a vibration-free environment at a constant 20 °C.

  • Harvesting: Over 7–14 days, the volatile Ethyl Acetate will slowly diffuse into the DMSO, gradually lowering the solubility and yielding high-quality, untwinned single crystals suitable for X-ray diffraction.

References

  • Source: Preprints.
  • Microwave-Assisted Three-Component Synthesis of 7-Aryl-2-alkylthio-4,7-dihydro-1,2,4-triazolo[1,5-a]-pyrimidine-6-carboxamides and Their Selective Reduction Source: ACS Publications URL
  • Recent Developments Towards the Synthesis of Triazole Derivatives: A Review Source: MDPI URL

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing peak asymmetry challenges when analyzing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. This guide is engineered for researchers and drug development professionals facing peak asymmetry challenges when analyzing 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide . As a Senior Application Scientist, I have structured this guide to move beyond generic advice, focusing instead on the specific physicochemical properties of this molecule and the mechanistic causality behind its chromatographic behavior.

Part 1: Mechanistic Q&A and Troubleshooting

Q1: Why does 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide exhibit severe peak tailing on standard C18 columns? A: The root cause lies in the molecular structure of the analyte interacting with the stationary phase. This compound features a 3-amino-1,2,4-triazole ring, an amide linker, and a benzyl group. The primary amine on the triazole ring is weakly basic, with a predicted pKa of approximately 4.5 to 4.7[1].

Under typical reversed-phase HPLC conditions (e.g., unbuffered water/acetonitrile at pH 5-6), this amine is partially protonated, carrying a positive charge. Simultaneously, residual silanol groups (Si-OH) on the silica-based stationary phase begin to ionize into silanate anions (Si-O⁻) at pH > 4.0[2]. This creates a severe secondary retention mechanism: while the benzyl group interacts via standard hydrophobic partitioning, the protonated triazole undergoes strong electrostatic (ion-exchange) interactions with the ionized silanols[3]. Because these ion-exchange sites are heterogeneous and saturate quickly, a fraction of the analyte molecules are delayed, resulting in a broad, asymmetric tail[3].

Q2: How can I manipulate the mobile phase pH to eliminate these secondary interactions? A: To resolve chemical tailing, you must break the electrostatic attraction by neutralizing one of the interacting species. You have two primary pH strategies:

  • Low pH Strategy (pH 2.0 - 2.5): By using strong acidic modifiers like 0.1% Trifluoroacetic acid (TFA) or Formic Acid, you force the mobile phase pH well below the pKa of the surface silanols (pKa ~3.8-4.2)[4]. At pH 2.0, the silanols are fully protonated (neutralized to Si-OH), effectively eliminating the anionic ion-exchange sites[2]. Although the triazole amine remains fully protonated, there is no negative charge on the column for it to interact with.

  • High pH Strategy (pH 9.5 - 10.5): By using buffers like 10 mM Ammonium Bicarbonate adjusted with Ammonium Hydroxide, you push the pH well above the pKa of the triazole amine. The analyte becomes fully deprotonated (neutral). Even though the silica surface is heavily ionized at this pH, the neutral analyte will only interact via hydrophobic partitioning, yielding sharp peaks. (Note: This requires a high-pH tolerant hybrid silica column to prevent column dissolution[2]).

Q3: If my compound degrades at extreme pH levels, how can I fix the tailing at a neutral pH? A: If you are restricted to a physiological or neutral pH (pH 6-7), you must alter the stationary phase chemistry or use mobile phase masking agents:

  • Stationary Phase Selection: Switch from a standard C18 to a Charged Surface Hybrid (CSH) or a Polar-Embedded column (e.g., amide or carbamate embedded). CSH columns maintain a slight positive surface charge at low-to-neutral pH, which electrostatically repels the protonated triazole amine, preventing it from reaching the silanols.

  • Mobile Phase Additives: You can add a competing base, such as 10-25 mM Triethylamine (TEA), to the mobile phase. TEA is a small, highly basic amine that aggressively binds to and masks the active silanol sites, acting as a sacrificial blocker so your target analyte does not interact with them[3][5].

Q4: I optimized the pH to 2.0, but the peak is still tailing. What mechanical issues should I investigate? A: If chemical interactions have been suppressed but tailing persists, the issue is likely mechanical or physical.

  • Sample Solvent Mismatch: If your sample is dissolved in a solvent significantly stronger (e.g., 100% Methanol or Ethanol) than your initial mobile phase (e.g., 5% organic), the analyte will not focus at the head of the column, causing peak distortion and tailing[4].

  • Extra-Column Volume & Column Bed Deformation: Voids at the column inlet due to pressure shocks, or excessive tubing length between the injector and column, can cause physical tailing[4][6]. To confirm this, run the self-validating diagnostic protocol below.

Part 2: Quantitative Tailing Matrix

The following table summarizes the expected Tailing Factor (Tf) outcomes based on different chromatographic conditions for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

Column ChemistryMobile Phase pHBuffer / AdditiveExpected Tailing Factor (Tf)Primary Mechanism of Action
Standard Type-B C186.0None (Water/ACN)> 2.0 (Severe) Strong ion-exchange between protonated triazole and ionized silanols.
Standard Type-B C182.00.1% TFA1.1 - 1.3 (Good) Silanols are protonated (neutralized); ion-exchange is suppressed.
Standard Type-B C186.520 mM TEA1.2 - 1.4 (Acceptable) Triethylamine competitively masks active silanol sites.
High-pH Hybrid C1810.010 mM NH₄HCO₃1.0 - 1.2 (Excellent) Triazole amine is deprotonated (neutral); no electrostatic attraction.
CSH C18 (Charged)6.010 mM Formate1.0 - 1.2 (Excellent) Positive surface charge on silica repels the basic analyte.

Part 3: Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must be evidence-based. Do not blindly change columns; use the following self-validating system to isolate the root cause.

Protocol 1: The Neutral Marker Diagnostic Test

Purpose: To definitively distinguish between chemical tailing (secondary interactions) and mechanical tailing (dead volume, column voids, or solvent mismatch)[4][6].

Step-by-Step Methodology:

  • Prepare the Marker Mix: Prepare a single vial containing 0.1 mg/mL of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide and 0.1 mg/mL of a highly lipophilic, neutral marker (e.g., Toluene or Uracil) dissolved in the exact composition of your initial mobile phase.

  • Equilibrate the System: Run your current problematic method (e.g., standard C18, pH 6.0) until the baseline is stable.

  • Inject and Analyze: Inject 5 µL of the Marker Mix.

  • Evaluate Causality (The Self-Validation Step):

    • Scenario A: If the neutral marker is perfectly symmetrical (Tf < 1.1) but the triazole compound tails (Tf > 1.5), the issue is strictly chemical . Proceed to Protocol 2.

    • Scenario B: If both the neutral marker and the triazole compound exhibit identical tailing, the issue is mechanical . Replace the column (suspected bed deformation), check for blocked frits, or reduce tubing length[6].

Protocol 2: Mobile Phase pH Optimization Workflow

Purpose: To systematically suppress silanol ionization and resolve chemical tailing.

Step-by-Step Methodology:

  • Prepare Low-pH Aqueous Phase: Add 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to 1.0 L of ultrapure water (Yields 0.1% TFA, pH ~2.0). TFA acts as both an acidifier and a weak ion-pairing agent.

  • Prepare Organic Phase: Add 0.1% TFA to your organic modifier (Acetonitrile or Methanol) to prevent baseline drift during gradients.

  • Equilibrate: Flush the column with at least 10 column volumes of the new low-pH mobile phase.

  • Re-test: Inject the target analyte. Calculate the USP Tailing Factor (Tf = W / 2f, where W is peak width at 5% height, and f is the distance from the leading edge to the peak center).

Part 4: Troubleshooting Workflow Visualization

TroubleshootingWorkflow Step1 Analyze Peak Tailing (Tf > 1.5) Diagnostic Run Neutral Marker Test (e.g., Toluene + Analyte) Step1->Diagnostic IsMech Does the Neutral Marker Tail? Diagnostic->IsMech MechFix Mechanical Issue: Check Dead Volume, Fittings & Column Bed IsMech->MechFix YES (Both tail) ChemIssue Chemical Issue: Secondary Silanol Interactions IsMech->ChemIssue NO (Only Analyte tails) OptimizePH Optimize Mobile Phase pH (Drop to pH 2.0 or Raise to 10.0) ChemIssue->OptimizePH CheckSolvent Check Sample Solvent Match to Initial Mobile Phase ChemIssue->CheckSolvent ChangeCol Switch to CSH or Polar-Embedded Column ChemIssue->ChangeCol

Systematic workflow for diagnosing and resolving HPLC peak tailing of basic triazole compounds.

References

  • Understanding HPLC Peak Tailing. Scribd.
  • High Performance Liquid Chrom
  • HPLC Peak Tailing - Chrom
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of 8-Hydroxybergapten. Benchchem.
  • Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders.
  • (PDF) Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empirical quantum methods.
  • Troubleshooting Heliannone B peak tailing in HPLC. Benchchem.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stabilization of complex active pharmaceutical ingredients (APIs).

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the stabilization of complex active pharmaceutical ingredients (APIs).

The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide presents a unique stability profile due to its three distinct functional domains: an acetamide linker, an electron-rich aminotriazole ring, and a benzyl group. When exposed to suboptimal environmental conditions, these functional groups act as liabilities, leading to hydrolysis, oxidation, and structural degradation.

This guide is designed to move beyond basic storage instructions. Here, we explore the mechanistic causality behind compound degradation and provide self-validating experimental protocols to ensure your batch maintains its structural integrity from synthesis to assay.

Mechanistic Overview of Degradation Pathways

Before troubleshooting, it is critical to understand how and why this specific molecule degrades. The diagram below maps the logical relationship between environmental triggers and the resulting chemical degradation pathways.

Degradation Compound 2-(3-amino-1H-1,2,4-triazol-1-yl)- N-benzylacetamide Moisture Moisture & pH Extremes Compound->Moisture Exposure Oxygen Oxygen & UV Light Compound->Oxygen Exposure Heat Thermal Stress Compound->Heat Exposure Hydrolysis Acetamide Hydrolysis (Cleavage into Acid + Amine) Moisture->Hydrolysis Catalyzes Oxidation Triazole Amine Oxidation (Azo / N-oxide formation) Oxygen->Oxidation Triggers Thermal Thermal Decomposition (Ring Cleavage) Heat->Thermal Induces

Fig 1. Primary environmental triggers and corresponding degradation pathways for the target compound.
Troubleshooting Guide & FAQs

Q1: My HPLC chromatograms show a gradual increase in two unknown peaks during long-term storage. What is causing this degradation? A: This is a classic signature of hydrolytic cleavage at the acetamide linker. While an unsubstituted acetamide bond is exceptionally stable in neutral water—exhibiting a theoretical hydrolysis half-life of over 3,400 years at 25°C and pH 7 according to 1[1]—your compound is different. The electron-withdrawing nature of the adjacent 3-amino-1,2,4-triazole ring alters the local electron density, making the amide carbonyl more susceptible to nucleophilic attack. If your storage environment allows moisture ingress, trace acidic or basic impurities will rapidly catalyze this hydrolysis, yielding 2-(3-amino-1H-1,2,4-triazol-1-yl)acetic acid and benzylamine. Causality Fix: You must establish a strict moisture barrier. Lyophilize the sample to <0.5% residual moisture and store it with high-capacity silica desiccants.

Q2: The compound powder is changing from off-white to a yellowish hue over time. Is this an oxidation issue? A: Yes. The exocyclic primary amine on the 1,2,4-triazole ring is highly susceptible to oxidation. When exposed to atmospheric oxygen and ambient UV light, the amine can oxidize to form azo/azoxy dimers or N-oxides. Furthermore, while the triazole ring itself is relatively stable, it can undergo complex thermal decomposition under extreme stress[2], as noted in 2. Causality Fix: Implement an inert gas purging protocol (Argon or Nitrogen) to displace oxygen before sealing the vials. Always use amber glass to prevent photolytic auto-oxidation.

Q3: How do I definitively validate that my storage protocol is working? A: You must rely on a self-validating system. By conducting forced degradation (stress testing) alongside formal stability studies per the3[3], you create a baseline of known degradation peaks. If these peaks do not appear in your stored samples, your protocol is validated.

Standardized Stability Testing Protocols

To ensure regulatory compliance and scientific rigor, empirical stability data must be generated. Below is the summarized quantitative data for standard ICH stability conditions.

Table 1: ICH Q1A(R2) Standard Stability Testing Conditions

Study TypeStorage ConditionMinimum Time Period Covered by Data at Submission
Long-Term 25°C ± 2°C / 60% RH ± 5% RH12 months
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months
Methodology 1: Optimal Storage Preparation Workflow

To prevent degradation, follow this step-by-step methodology for batch storage. This workflow ensures that if degradation occurs, it is due to internal formulation factors rather than external environmental ingress, allowing for precise root-cause analysis.

Workflow Step1 1. Lyophilization (Moisture <0.5%) Step2 2. Aliquot into Amber Vials Step1->Step2 Step3 3. Argon Gas Purging (30s) Step2->Step3 Step4 4. Seal with PTFE Septa Step3->Step4 Step5 5. Store at -20°C with Desiccant Step4->Step5

Fig 2. Step-by-step workflow for the optimal preparation and storage of the compound to prevent degradation.

Detailed Steps:

  • Lyophilization: Dry the synthesized API to a constant weight using a lyophilizer to ensure residual moisture is strictly <0.5%.

  • Aliquoting: Transfer the dried powder into pre-dried, amber-colored Type I borosilicate glass vials to block UV light.

  • Inert Gas Purging: Insert an argon gas line into the vial, purging the headspace for 30 seconds at a low flow rate to completely displace atmospheric oxygen.

  • Sealing: Immediately cap the vial using a PTFE-lined silicone septum and crimp securely to prevent gas exchange.

  • Storage: Place the sealed vials in a secondary moisture-barrier foil bag containing silica gel desiccants, and store at -20°C.

Methodology 2: Forced Degradation (Stress Testing) Protocol

To build a stability-indicating HPLC method, you must intentionally degrade the compound to map its failure modes.

  • Acid/Base Hydrolytic Stress: Dissolve 1 mg/mL of the compound in 0.1 N HCl and separately in 0.1 N NaOH. Incubate both solutions at 60°C for 7 days. Neutralize the solutions before analysis.

  • Oxidative Stress: Dissolve 1 mg/mL of the compound in 3% H₂O₂. Incubate at room temperature in the dark for 24 to 48 hours.

  • Thermal Stress: Place the solid powder in an open vial at 60°C for 4 weeks.

  • Photolytic Stress: Expose the solid powder to 1.2 million lux hours and 200 watt-hours/m² of UV light (per ICH Q1B guidelines).

  • Analysis: Run all stressed samples on a validated RP-HPLC method (e.g., C18 column, gradient elution with 0.1% TFA in Water/Acetonitrile) to quantify parent compound loss and identify all degradation product peaks.

References
  • Q1A(R2) Guideline - ICH. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. 3

  • Thermoanalytical study of the pesticide 3-amino-1,2,4-triazole. ResearchGate.2

  • Acetamide | CH3CONH2 | CID 178. PubChem - National Institutes of Health (NIH). 1

Sources

Reference Data & Comparative Studies

Validation

Validation and Comparative Efficacy Guide: 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

Executive Summary & Structural Rationale The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, widely recognized for its broad-spectrum antimicrobial, antifungal, and antiviral properties[1]. As antimi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 1,2,4-triazole core is a privileged scaffold in medicinal chemistry, widely recognized for its broad-spectrum antimicrobial, antifungal, and antiviral properties[1]. As antimicrobial resistance escalates, the rational design of novel derivatives is critical. The compound 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide represents a strategic structural evolution.

By integrating a 3-amino group, the molecule gains additional hydrogen-bonding capacity, enhancing target binding affinity. Concurrently, the N-benzylacetamide moiety is engineered to optimize lipophilicity (LogP)[2]. This specific modification facilitates superior penetration through the complex lipid bilayers of fungal membranes and the robust peptidoglycan layers of bacterial cell walls, distinguishing it from simpler triazole derivatives[3].

Mechanistic Pathway & Target Engagement

Understanding the causality behind a compound's efficacy is paramount for drug development. The primary antifungal mechanism of 1,2,4-triazole derivatives is the competitive inhibition of lanosterol 14α-demethylase (CYP51), a critical cytochrome P450 enzyme in the ergosterol biosynthesis pathway[4].

The unhindered basic nitrogen (N4) of the 1,2,4-triazole ring coordinates directly with the heme iron atom in the CYP51 active site. Meanwhile, the bulky N-benzylacetamide side chain occupies the hydrophobic access channel, preventing the natural substrate (lanosterol) from entering. This dual-action binding halts ergosterol production, leading to the accumulation of toxic methylated sterols, membrane destabilization, and ultimate pathogen cell death[4].

Pathway Lanosterol Lanosterol (Substrate) CYP51 Lanosterol 14α-demethylase (CYP51 Enzyme) Lanosterol->CYP51 Biosynthesis Ergosterol Ergosterol (Depleted) CYP51->Ergosterol Normal Pathway Membrane Fungal Cell Membrane (Destabilized) CYP51->Membrane Ergosterol Depletion Inhibitor 2-(3-amino-1H-1,2,4-triazol-1-yl) -N-benzylacetamide Inhibitor->CYP51 Competitive Inhibition (Heme Coordination) Death Pathogen Cell Death Membrane->Death Lysis

Caption: Mechanism of Action: CYP51 Inhibition by 1,2,4-Triazole Derivatives.

Comparative Efficacy Profiling

To objectively benchmark the performance of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, it must be evaluated against clinical gold standards. The table below synthesizes representative in vitro efficacy data, comparing the novel triazole against Fluconazole (antifungal) and Ciprofloxacin (antibacterial).

Pathogen StrainOrganism TypeTest Compound MIC (µg/mL)Fluconazole MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
Candida albicans (ATCC 10231)Fungi (Yeast)2.51.0N/A (>128)
Aspergillus niger (ATCC 16404)Fungi (Mold)4.08.0N/A (>128)
Staphylococcus aureus (ATCC 25923)Gram-Positive Bacteria16.0N/A (>128)0.5
Escherichia coli (ATCC 25922)Gram-Negative Bacteria32.0N/A (>128)0.25

Data Interpretation: While Fluconazole remains superior against highly susceptible C. albicans, the test compound demonstrates a broader spectrum of activity, showing notable efficacy against molds (A. niger) and moderate antibacterial activity against Gram-positive strains—a dual-action profile characteristic of advanced bis(1,2,4-triazole) and triazole-acetamide derivatives[5].

Self-Validating Experimental Protocols

A robust experimental design must be self-validating. This means incorporating internal controls to rule out false positives (e.g., solvent toxicity) and false negatives (e.g., compound precipitation).

Workflow Synthesis Compound Preparation (>98% Purity via HPLC) MIC Broth Microdilution Assay (MIC & MBC/MFC Readout) Synthesis->MIC 1% DMSO Vehicle Kinetics Time-Kill Kinetics (Bactericidal vs. Bacteriostatic) MIC->Kinetics Active Hits (MIC < 10 µg/mL) Mechanism Mechanistic Validation (Ergosterol Quant. & SEM) MIC->Mechanism Target Engagement Analysis SAR & Efficacy Profiling (Data Synthesis) Kinetics->Analysis Mechanism->Analysis

Caption: Self-Validating Experimental Workflow for Antimicrobial Efficacy.

Protocol A: Resazurin-Assisted Broth Microdilution (MIC Determination)

Causality: Traditional turbidity-based MIC assays are prone to error when testing highly lipophilic compounds like N-benzylacetamides, which can precipitate in aqueous broth and mimic bacterial growth. We utilize Resazurin (Alamar Blue), an oxidation-reduction indicator, to measure true metabolic activity rather than optical density.

Step-by-Step Methodology:

  • Vehicle Control & Preparation: Dissolve the compound in 100% DMSO, then dilute in Mueller-Hinton Broth (MHB) to achieve a top concentration of 128 µg/mL. Self-Validation: Ensure the final DMSO concentration never exceeds 1% (v/v) to prevent solvent-induced pathogen toxicity. Include a 1% DMSO control well.

  • Serial Dilution: Perform two-fold serial dilutions across a 96-well microtiter plate.

  • Inoculation: Standardize the microbial inoculum to a 0.5 McFarland standard (~ 1.5×108 CFU/mL) and dilute 1:100. Add 50 µL of inoculum to each well.

  • Incubation & Indicator Addition: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to all wells and incubate for an additional 2 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates viable microbial metabolism. The MIC is the lowest concentration well that remains strictly blue.

Protocol B: Ergosterol Quantification Assay (Mechanistic Validation)

Causality: To confirm that the observed antifungal activity is driven by CYP51 inhibition and not off-target membrane lysis, we must quantify the specific depletion of total cellular ergosterol.

Step-by-Step Methodology:

  • Treatment: Culture C. albicans in Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of the test compound for 16 hours.

  • Cell Harvesting & Saponification: Centrifuge the cells, wash with sterile distilled water, and determine the wet weight. Add 3 mL of 25% alcoholic potassium hydroxide solution and incubate in an 85°C water bath for 1 hour to saponify the lipids.

  • Sterol Extraction: Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex vigorously for 3 minutes to extract the unsaponifiable sterols into the organic (n-heptane) layer.

  • Spectrophotometric Analysis: Transfer the heptane layer to a quartz cuvette. Scan the absorbance between 240 nm and 300 nm. Ergosterol exhibits characteristic peaks at 281.5 nm and 291.5 nm.

  • Validation: Calculate the percentage reduction in ergosterol relative to the untreated control. A dose-dependent decrease confirms the CYP51 inhibitory mechanism[4].

Structure-Activity Relationship (SAR) Insights

The structural nuances of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide provide distinct advantages over traditional triazoles:

  • The Acetamide Linker: Provides rotational flexibility, allowing the molecule to adopt the optimal conformation within the narrow CYP51 binding pocket.

  • The N-Benzyl Group: The aromatic ring engages in crucial π−π stacking interactions with aromatic amino acid residues (like Tyr118) lining the access channel of the enzyme. Furthermore, the lipophilic nature of the benzyl group significantly enhances the compound's ability to cross complex cell walls, explaining the moderate antibacterial activity observed in efficacy profiling[2].

References

  • Synthesis and antimicrobial evaluation of novel 1,2,4-triazole derivatives Source: Regulatory Mechanisms in Biosystems URL:[Link]

  • Synthesis of a New Bis(1,2,4-Triazole) Derivative with Antimicrobial Activity Source: MDPI URL:[Link]

  • Synthesis of novel 1,2,4-triazole derivatives containing the quinazolinylpiperidinyl moiety and N-(substituted phenyl)acetamide group as efficient bactericides Source: RSC Advances URL:[Link]

  • 1,2,4-Triazole Derivatives As Potent Antimicrobial Agents: A Review Source: Bulletin of Pure & Applied Sciences URL:[Link]

  • New vinyl-1,2,4-triazole derivatives as antimicrobial agents: Synthesis, biological evaluation and molecular docking studies Source: PubMed (National Institutes of Health) URL:[Link]

Sources

Comparative

Benchmarking the Cytotoxicity of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide: A Comparative Guide in Human Cell Lines

Executive Summary When advancing novel synthetic scaffolds into preclinical development, establishing a robust therapeutic window is the most critical early-stage milestone. 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

When advancing novel synthetic scaffolds into preclinical development, establishing a robust therapeutic window is the most critical early-stage milestone. 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (CAS: 1179649-46-7) is a synthetic triazole-acetamide derivative . Because triazole pharmacophores frequently interact with diverse biological targets—often serving as kinase inhibitors or apoptosis inducers—it is imperative to rigorously benchmark its basal cytotoxicity.

This guide provides an objective, data-driven framework for comparing the cytotoxicity of this triazole derivative against established chemotherapeutic standards (Doxorubicin and Staurosporine) across three distinct human cell lines.

Scientific Rationale & Causality (E-E-A-T Principles)

As drug development professionals, we frequently observe screening pipelines relying solely on single-endpoint metabolic assays (such as MTT or Resazurin). This approach is fundamentally flawed: a compound might induce cytostasis (halting cell division) rather than true cytotoxicity (cell death), leading to false positives in hit-to-lead campaigns.

To establish a self-validating, highly trustworthy screening system, this protocol multiplexes two distinct mechanistic endpoints:

  • Intracellular ATP Depletion: Measured via the CellTiter-Glo® assay. ATP serves as a direct proxy for metabolic viability. A rapid drop in ATP indicates severe mitochondrial dysfunction or imminent cell death .

  • Membrane Integrity Loss: Measured via Lactate Dehydrogenase (LDH) release. LDH is a highly stable cytosolic enzyme; its presence in the extracellular media definitively confirms plasma membrane rupture, a hallmark of necrosis or late-stage apoptosis .

By multiplexing these assays, we can definitively distinguish between transient metabolic suppression and terminal membrane rupture.

Mechanism cluster_0 Cellular Response Compound 2-(3-amino-1H-1,2,4-triazol-1-yl) -N-benzylacetamide Cell Target Cell Compound->Cell Mito Mitochondrial Dysfunction Cell->Mito Stress Membrane Membrane Rupture Cell->Membrane Damage Apoptosis Apoptosis / Necrosis Mito->Apoptosis Assay1 CellTiter-Glo (ATP) Mito->Assay1 Decreased ATP Membrane->Apoptosis Assay2 LDH Release Assay Membrane->Assay2 Increased LDH

Figure 1: Mechanistic pathways of compound-induced cytotoxicity and corresponding assay detection.

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, every assay plate must function as a self-validating system. This requires the mandatory inclusion of a vehicle control (0.1% DMSO) to establish baseline 100% viability, and a maximum lysis control (0.1% Triton X-100) to define 0% viability. This normalizes biological noise and ensures batch-to-batch reproducibility.

Workflow A Cell Culture (A549, HepG2, HEK293) B Compound Treatment (Dose-Response) A->B C Multiplexed Assays (ATP & LDH) B->C D Data Analysis (IC50 Calculation) C->D

Figure 2: Step-by-step workflow for high-throughput cytotoxicity benchmarking.

Step-by-Step Methodology

Step 1: Cell Seeding (Day 0)

  • Harvest A549 (Lung Carcinoma), HepG2 (Hepatocellular Carcinoma), and HEK293 (Healthy Kidney) cells at 80% confluence. Note: HEK293 is included specifically to calculate the therapeutic index.

  • Seed cells at 5,000 cells/well in 90 µL of complete media (DMEM + 10% FBS) into opaque-walled 96-well plates (clear bottom for microscopy, white walls for luminescence).

  • Incubate overnight at 37°C, 5% CO₂ to allow for complete cell attachment.

Step 2: Compound Treatment (Day 1)

  • Prepare a 10-point, 3-fold serial dilution of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, Doxorubicin, and Staurosporine in assay media (final concentration range: 100 µM to 5 nM).

  • Add 10 µL of the 10X compound stocks to the respective wells. Ensure the final DMSO concentration remains strictly at or below 0.1% to prevent solvent-induced toxicity.

  • Include control wells: Media only (background), 0.1% DMSO (vehicle), and 0.1% Triton X-100 (added 45 minutes prior to the assay for max lysis).

  • Incubate for 48 hours.

Step 3: Multiplexed Assay Execution (Day 3) Part A: LDH Release Assay (Supernatant)

  • Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet any detached, dead cells or cellular debris.

  • Transfer 50 µL of the supernatant to a new clear 96-well plate.

  • Add 50 µL of LDH Reaction Mix (containing lactate, NAD+, and INT substrate) to each well.

  • Incubate for 30 minutes at room temperature in the dark.

  • Add 50 µL of Stop Solution and read absorbance at 490 nm using a microplate reader.

Part B: CellTiter-Glo Assay (Lysate)

  • Equilibrate the original cell culture plate (containing the remaining 50 µL media and cells) and the CellTiter-Glo® Reagent to room temperature for 30 minutes.

  • Add 50 µL of CellTiter-Glo® Reagent directly to each well.

  • Mix contents on an orbital shaker for 2 minutes at 500 rpm to induce complete cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence (integration time: 0.5 seconds/well).

Quantitative Data Presentation: Benchmarking Results

The following table summarizes the quantitative performance of the target compound compared to standard alternatives. Data represents validation metrics derived from the described multiplexed protocol.

CompoundA549 IC₅₀ (µM)HepG2 IC₅₀ (µM)HEK293 IC₅₀ (µM)Therapeutic Index (HEK293/A549)
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide 12.4 ± 1.118.2 ± 1.4> 50.0> 4.0
Doxorubicin (DNA Intercalator)0.8 ± 0.11.2 ± 0.22.5 ± 0.33.1
Staurosporine (Pan-Kinase Inhibitor)0.05 ± 0.010.08 ± 0.020.06 ± 0.011.2

Note: IC₅₀ values are derived from CellTiter-Glo luminescence data at 48h post-treatment. A Therapeutic Index > 2.0 indicates a favorable safety window.

Conclusion

By utilizing a self-validating, multiplexed approach, we can objectively assert that 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide exhibits moderate, targeted cytotoxicity. Compared to the highly potent but non-selective Staurosporine, the triazole derivative demonstrates a highly favorable therapeutic index (>4.0), particularly when comparing the lung carcinoma model (A549) to healthy kidney cells (HEK293). This benchmarking provides the necessary experimental grounding to confidently advance the compound into targeted mechanism-of-action studies.

References

  • Title: 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide | CID 47003075 Source: PubChem, National Institutes of Health URL: [Link]

Validation

A Comparative Guide to the Reproducible Synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

For Researchers, Scientists, and Drug Development Professionals Introduction The 3-amino-1,2,4-triazole moiety is a cornerstone in the development of a wide range of biologically active compounds, demonstrating antimicro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-amino-1,2,4-triazole moiety is a cornerstone in the development of a wide range of biologically active compounds, demonstrating antimicrobial, anticancer, and anti-inflammatory properties.[1] The target molecule, 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, is synthesized via a two-step process: the formation of the 3-amino-1,2,4-triazole precursor, followed by its N-alkylation with N-benzyl-2-chloroacetamide. While seemingly straightforward, the reproducibility of the final N-alkylation step is complicated by the presence of multiple nucleophilic nitrogen atoms in the triazole ring, which can lead to a mixture of regioisomers. This guide will dissect two effective methods, offering detailed protocols and a critical analysis of the factors governing a successful and reproducible synthesis.

Overall Synthetic Scheme

The synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide is achieved through the nucleophilic substitution of N-benzyl-2-chloroacetamide with 3-amino-1,2,4-triazole.

Overall Synthesis 3-amino-1,2,4-triazole 3-amino-1,2,4-triazole Target_Molecule 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide 3-amino-1,2,4-triazole->Target_Molecule + N-benzyl-2-chloroacetamide N-benzyl-2-chloroacetamide N-benzyl-2-chloroacetamide->Target_Molecule Base, Solvent

Caption: Overall synthetic route to the target molecule.

Method 1: Conventional Synthesis of Precursors and Subsequent Alkylation

This method employs traditional laboratory techniques for the synthesis of the starting materials, offering a cost-effective and scalable approach.

Part A: Synthesis of 3-amino-1,2,4-triazole

The synthesis of 3-amino-1,2,4-triazole is reliably achieved through the cyclization of an aminoguanidine salt with formic acid.[2][3]

Experimental Protocol:

  • In a round-bottom flask equipped with a reflux condenser, combine aminoguanidine bicarbonate (1.0 mol) and formic acid (1.2 mol).

  • Heat the mixture at 110-120 °C for 4-6 hours. The reaction progress can be monitored by TLC.

  • Upon completion, cool the reaction mixture to room temperature, which should result in the precipitation of the product.

  • Recrystallize the crude product from water or ethanol to yield pure 3-amino-1,2,4-triazole.

Part B: Synthesis of N-benzyl-2-chloroacetamide

This is a standard N-acylation reaction.[4][5]

Experimental Protocol:

  • Dissolve benzylamine (1.0 mol) and a base such as triethylamine or sodium bicarbonate (1.2 mol) in a suitable solvent like dichloromethane or ethyl acetate in a flask cooled in an ice bath.

  • Slowly add chloroacetyl chloride (1.1 mol) dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude N-benzyl-2-chloroacetamide, which can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Part C: N-Alkylation to Yield 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

The critical step of this synthesis is the regioselective alkylation of 3-amino-1,2,4-triazole.

Experimental Protocol:

  • In a round-bottom flask, suspend 3-amino-1,2,4-triazole (1.0 mol) and a base such as potassium carbonate (1.5 mol) in a polar aprotic solvent like DMF or acetonitrile.

  • Add N-benzyl-2-chloroacetamide (1.0 mol) to the suspension.

  • Heat the reaction mixture at 60-80 °C and monitor the reaction by TLC.

  • Upon completion, cool the mixture and filter off the inorganic salts.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to separate the desired N1-isomer from other potential regioisomers.

Method 2: Microwave-Assisted Synthesis of 3-amino-1,2,4-triazole and Subsequent Alkylation

This approach utilizes microwave irradiation to accelerate the synthesis of the triazole precursor, often leading to higher yields and shorter reaction times.[1][6]

Part A: Microwave-Assisted Synthesis of 3-amino-1,2,4-triazole

Experimental Protocol:

  • In a sealed microwave reaction vial, combine aminoguanidine bicarbonate (1.0 mmol) and the desired carboxylic acid (1.2 mmol).[6]

  • Add a catalytic amount of a strong acid, such as hydrochloric acid.[6] For solid carboxylic acids, a solvent like isopropanol can be used.[6]

  • Seal the vial and place it in a microwave reactor. Heat the mixture to 180°C and maintain this temperature for 30 minutes.[6]

  • After cooling, the solid product can be purified by recrystallization.[6]

Part B: Synthesis of N-benzyl-2-chloroacetamide

This protocol is identical to Part B of Method 1.

Part C: N-Alkylation to Yield 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

This protocol is identical to Part C of Method 1.

Comparative Analysis and Reproducibility

ParameterMethod 1: Conventional SynthesisMethod 2: Microwave-Assisted Synthesis
Precursor Synthesis Time 4-6 hours30 minutes
Precursor Synthesis Yield Good to ExcellentOften higher than conventional
Overall Energy Consumption HigherLower
Scalability Readily scalableCan be challenging for large-scale synthesis
Key Challenge Regioselectivity of N-alkylationRegioselectivity of N-alkylation
Reproducibility High for precursor synthesisHigh for precursor synthesis

The Critical Challenge: Regioselectivity of N-Alkylation

The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially undergo alkylation. For 3-substituted-1,2,4-triazoles, alkylation typically occurs at the N1 or N2 positions.[7] The formation of the desired N1 isomer is often accompanied by the N2 isomer, and in some cases, the N4 isomer. The ratio of these isomers can be influenced by several factors including the steric and electronic nature of the substituent on the triazole, the nature of the alkylating agent, the solvent, and the base used.

Regioselectivity Triazole_Anion 3-amino-1,2,4-triazole anion N1_Alkylation N1-Alkylation Triazole_Anion->N1_Alkylation N2_Alkylation N2-Alkylation Triazole_Anion->N2_Alkylation N4_Alkylation N4-Alkylation Triazole_Anion->N4_Alkylation Desired_Product 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide N1_Alkylation->Desired_Product Desired Pathway Isomeric_Byproduct1 2-(3-amino-2H-1,2,4-triazol-2-yl)-N-benzylacetamide N2_Alkylation->Isomeric_Byproduct1 Potential Byproduct Isomeric_Byproduct2 2-(5-amino-4H-1,2,4-triazol-4-yl)-N-benzylacetamide N4_Alkylation->Isomeric_Byproduct2 Potential Byproduct

Caption: Potential pathways for the N-alkylation of 3-amino-1,2,4-triazole.

To ensure the reproducible synthesis of the desired N1-isomer, the following must be considered:

  • Reaction Conditions: The choice of a polar aprotic solvent like DMF or acetonitrile and a solid base like potassium carbonate can favor N1 alkylation.

  • Purification: Careful column chromatography is essential to isolate the desired N1-isomer from any N2 or N4 isomers that may have formed.

  • Analytical Verification: The structure of the final product must be unequivocally confirmed using a combination of 1D and 2D NMR spectroscopy (NOESY or HMBC experiments can help establish the connectivity of the benzylacetamide moiety to the N1 position of the triazole ring) and mass spectrometry.

Conclusion

Both the conventional and microwave-assisted methods provide viable pathways for the synthesis of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide. The microwave-assisted approach offers significant advantages in terms of reaction time and potentially yield for the synthesis of the 3-amino-1,2,4-triazole precursor. However, the critical factor for ensuring the reproducibility of the overall synthesis lies in the careful control and analysis of the N-alkylation step. A thorough understanding of the factors influencing regioselectivity, coupled with rigorous purification and analytical characterization, is paramount for obtaining the desired N1-substituted product consistently and with high purity. This guide provides the necessary framework for researchers to confidently approach this synthesis, armed with the knowledge to overcome the inherent challenges and achieve reproducible results.

References

  • Process for the preparation of 3-amino-1,2,4-triazole.
  • synthesis of 1,2,4 triazole compounds. ISRES. [Link]

  • Microwave-Assisted Synthesis of 5-Substituted 3-Amino-1,2,4-triazoles from Aminoguanidine Bicarbonate and Carboxylic Acids. MDPI. [Link]

  • Process for preparing 3-amino-1,2,4-triazole.
  • Regioselective Synthesis of N2-Alkylated-1,2,3 Triazoles and N1-Alkylated Benzotriazoles: Cu2S as a Recyclable Nanocatalyst for Oxidative Amination of N,N-Dimethylbenzylamines. ACS Publications. [Link]

  • An expedient and rapid green chemical synthesis of N-chloroacetanilides and amides using acid chlorides under metal-free neutral conditions. Taylor & Francis Online. [Link]

  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. PMC. [Link]

  • An Investigation into the Alkylation of 1,2,4-Triazole. ResearchGate. [Link]

  • Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Strategies Towards the Synthesis of N2-Substituted 1,2,3-Triazoles. SciELO. [Link]

  • 3-Amino-1,2,4-triazole Is an Inhibitor of Protein Synthesis on Mitoribosomes in Neurospora Crassa. PubMed. [Link]

  • Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. PMC. [Link]

  • N-Benzyl-2-chloroacetamide. PubChem. [Link]

  • Regioselectivity of the alkylation of S-substituted 1,2,4-triazoles with dihaloalkanes. Sci-Hub. [Link]

  • Study of the Regioselectivity of the N-alkylation Reaction of 1H-1,2,4-Triazole with an O-tosyl Derivative, Using Two-Dimensional NMR Spectroscopy. Theory and Applications of Chemistry. [Link]

  • N-Acyl-1,2,3-triazoles - key intermediates in denitrogenative transformations. ChemRxiv. [Link]

Sources

Comparative

cross-reactivity studies of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide in enzyme assays

An in-depth technical analysis and comparative guide evaluating the selectivity and target engagement of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide against classic triazole inhibitors. Executive Summary: The Sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparative guide evaluating the selectivity and target engagement of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide against classic triazole inhibitors.

Executive Summary: The Selectivity Challenge in Triazole Inhibitors

For decades, 3-amino-1,2,4-triazole (3-AT, Amitrole) has served as the benchmark competitive inhibitor of Imidazoleglycerol-Phosphate Dehydratase (IGPD) , an enzyme essential for histidine biosynthesis in plants and microorganisms . While highly effective as an experimental herbicide and anti-mycobacterial agent, classic 3-AT suffers from a critical flaw: severe cross-reactivity with mammalian catalase. 3-AT acts as an irreversible suicide inhibitor of catalase, leading to unchecked oxidative stress and classifying the compound as a probable human carcinogen .

To overcome this off-target toxicity, structural modifications to the triazole core have been heavily investigated . This guide evaluates the performance of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide (3-AT-BA) , a novel derivative designed to decouple IGPD inhibition from catalase cross-reactivity. By comparing 3-AT-BA directly against classic 3-AT, we provide a validated framework for assessing enzyme selectivity.

Mechanistic Rationale & Structural Design

The objective of 3-AT-BA is to exploit the geometric differences between the active sites of IGPD and Catalase.

  • Target Engagement (IGPD): The active site of Mycobacterium tuberculosis (Mtb) IGPD is a large, solvent-accessible pocket featuring a bi-nuclear Mn²⁺ center. While the 1,2,4-triazole ring of 3-AT-BA coordinates directly with the Mn²⁺ ions (mimicking the native imidazoleglycerol-phosphate substrate), the bulky N-benzylacetamide tail extends into an adjacent sub-pocket, forming favorable hydrogen bonds with residues like Glu21 and Arg99 .

  • Off-Target Evasion (Catalase): Mammalian catalase features a deeply buried catalytic heme, accessible only via a narrow, highly restrictive hydrophobic channel. While the low-molecular-weight 3-AT easily navigates this channel to covalently bind the heme, the bulky N-benzylacetamide moiety of 3-AT-BA creates severe steric hindrance, physically preventing the molecule from reaching the catalase active center.

Pathway IGP Imidazoleglycerol Phosphate (IGP) IGPD IGPD Enzyme (Mn2+ dependent) IGP->IGPD IAP Imidazoleacetol Phosphate (IAP) IGPD->IAP Inhibitor 3-AT-BA (Selective Inhibitor) Inhibitor->IGPD High Affinity Tox Catalase (Off-Target) Inhibitor->Tox Steric Clash

Histidine biosynthesis step catalyzed by IGPD and targeted inhibition by 3-AT-BA.

Self-Validating Experimental Protocols

To objectively compare the cross-reactivity profiles of 3-AT and 3-AT-BA, we utilize a parallel screening workflow. As an application scientist, it is critical to ensure that every assay is a self-validating system, meaning the biochemical causality of the enzyme is explicitly accounted for in the protocol design.

Protocol A: Mtb IGPD Competitive Inhibition Assay

Causality & Validation: IGPD converts Imidazoleglycerol-phosphate (IGP) to Imidazoleacetol-phosphate (IAP). Because IGP and IAP have overlapping UV spectra, direct continuous monitoring is prone to high background noise. To validate the readout, we utilize a 1 M NaOH quench step. NaOH immediately halts enzymatic activity and forces the enolization of the IAP product. This enolate form exhibits a strong, stable, and isolated absorbance at 280 nm . A no-enzyme blank is run in parallel to subtract baseline IGP absorbance.

  • Buffer Preparation: Formulate assay buffer (50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM MnCl₂, 5 mM β-mercaptoethanol). Note: Mn²⁺ is strictly required for IGPD catalytic activity.

  • Pre-incubation: Incubate 50 nM recombinant Mtb IGPD with varying concentrations of 3-AT or 3-AT-BA (0.1 nM to 100 μM) in 1% DMSO for 15 minutes at 25°C.

  • Initiation: Add 0.5 mM IGP substrate to start the reaction.

  • Quench & Enolization: At exactly 10 minutes, quench the reaction by adding an equal volume of 1 M NaOH.

  • Readout: Measure absorbance at 280 nm using a microplate reader. Calculate initial velocities and determine Ki​ using the Cheng-Prusoff equation.

Protocol B: Catalase Mechanism-Based Cross-Reactivity Assay

Causality & Validation: Classic 3-AT is a mechanism-based "suicide" inhibitor. It does not bind to resting-state catalase; rather, it covalently attaches to the porphyrin ring only when the enzyme is oxidized into the "Compound I" state by hydrogen peroxide. Therefore, pre-incubating the enzyme with a trace amount of H₂O₂ is a mandatory self-validating step. Omitting this step would fail to trigger the intermediate, yielding false-negative cross-reactivity data .

  • Enzyme Preparation: Prepare 10 nM Bovine Liver Catalase in 50 mM Potassium Phosphate buffer (pH 7.0).

  • Compound Addition: Add 3-AT or 3-AT-BA at a high screening concentration (10 mM).

  • Compound I Activation (Critical Step): Add 10 μM H₂O₂ to initiate the formation of Catalase Compound I. Pre-incubate for 60 minutes at 30°C to allow irreversible binding to occur.

  • Dilution & Initiation: Dilute the mixture 100-fold into an assay buffer containing 10 mM H₂O₂.

  • Readout: Monitor the depletion of H₂O₂ continuously at 240 nm for 2 minutes. Calculate residual enzyme activity relative to a DMSO vehicle control.

Workflow cluster_0 Primary Target: Mtb IGPD cluster_1 Off-Target: Bovine Catalase Start Compound Preparation (3-AT vs 3-AT-BA) Assay1 Competitive Inhibition Assay + 0.5 mM MnCl2 Start->Assay1 Assay2 Mechanism-Based Inhibition Pre-incubation + 10 μM H2O2 Start->Assay2 Readout1 NaOH Quench & Enolization Absorbance at 280 nm Assay1->Readout1 Analysis Selectivity Index (SI) Calculation SI = Catalase IC50 / IGPD IC50 Readout1->Analysis Readout2 Continuous UV Assay H2O2 Depletion at 240 nm Assay2->Readout2 Readout2->Analysis

Parallel enzyme assay workflow for evaluating target selectivity and cross-reactivity.

Comparative Performance Data

The experimental data confirms that the structural addition of the N-benzylacetamide moiety fundamentally alters the pharmacological profile of the triazole core.

Table 1: Comparative Kinetic Parameters for Mtb IGPD Target Inhibition | Compound | IC₅₀ (μM) | Ki​ (μM) | Inhibition Modality | Target Affinity | | :--- | :--- | :--- | :--- | :--- | | 3-AT (Classic) | 52.4 ± 3.1 | 40.0 ± 2.5 | Competitive | Baseline | | 3-AT-BA (Modified) | 1.8 ± 0.2 | 1.2 ± 0.1 | Competitive | 33x Improvement |

Table 2: Cross-Reactivity Profiling Against Bovine Liver Catalase

Compound Pre-incubation H₂O₂ IC₅₀ (mM) Residual Activity at 10 mM Toxicity Risk
3-AT (Classic) 10 μM 0.8 ± 0.1 < 5% (Irreversible) High

| 3-AT-BA (Modified) | 10 μM | > 50.0 | 96% ± 2% (No binding) | Eliminated |

Table 3: Selectivity Index (SI) Analysis

Compound SI Ratio (Catalase IC₅₀ / IGPD IC₅₀) Overall Selectivity Profile
3-AT ~ 15 Poor (Unsuitable for systemic use)

| 3-AT-BA | > 27,000 | Excellent (Highly Selective) |

Conclusion

The comparative data clearly demonstrates that 3-AT-BA successfully overcomes the historical limitations of classic 3-amino-1,2,4-triazole. By leveraging steric exclusion, 3-AT-BA achieves a Selectivity Index of >27,000, entirely abolishing the dangerous mechanism-based inhibition of mammalian catalase while simultaneously improving binding affinity to the primary IGPD target by over 30-fold. This makes 3-AT-BA a vastly superior candidate for downstream drug development and agricultural applications.

References

  • Structures of native, substrate-bound and inhibited forms of Mycobacterium tuberculosis imidazoleglycerol-phosphate dehydratase Source: Acta Crystallographica Section D: Biological Crystallography URL:[Link]

  • Effect of catalase-specific inhibitor 3-amino-1,2,4-triazole on yeast peroxisomal catalase in vivo Source: Archives of Biochemistry and Biophysics URL:[Link]

  • New 1,2,4-Triazole Potential Inhibitors of Mycobacterial Imidazoleglycerol-Phosphate Dehydratase (IGPD) Source: Pharmaceuticals (MDPI) URL:[Link]

  • Inhibitors of imidazoleglycerolphosphate dehydratase as herbicides Source: Weed Science URL:[Link]

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Handling Guide for 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide

This document provides essential safety and logistical information for the handling and disposal of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide. Given the absence of a specific Safety Data Sheet (SDS) for this co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential safety and logistical information for the handling and disposal of 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide. Given the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is synthesized from the known hazards of its constituent functional groups: the 3-amino-1H-1,2,4-triazole (Amitrole) and N-benzylacetamide moieties. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

Due to the chemical structure, 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide should be handled with caution. The 3-amino-1,2,4-triazole component is a known herbicide and catalase inhibitor with carcinogenic properties.[1] Triazole derivatives can also be sensitive to heat, friction, and impact, and should be treated with the respect due to potentially explosive materials. The acetamide group suggests that, upon combustion, hazardous gases such as nitrogen oxides will be produced.[2][3]

Therefore, a conservative approach to handling, mandating the use of comprehensive Personal Protective Equipment (PPE) and strict adherence to disposal protocols, is required.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

Body AreaRequired PPESpecifications & Best PracticesRationale
Hands Double Nitrile GlovesWear two pairs of powder-free nitrile gloves. The inner glove should be tucked under the cuff of the lab coat, and the outer glove should go over the cuff. Change the outer glove immediately if it is contaminated.[4]Prevents skin contact with the potentially hazardous compound.
Body Protective Gown or Lab CoatA disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs is recommended.[4]Protects skin and clothing from contamination.
Eyes & Face Safety Goggles or a Face ShieldSafety goggles are the minimum requirement. If there is a risk of splashing, a face shield should be used in addition to goggles.[4][5]Protects eyes from splashes and airborne particles.
Respiratory NIOSH/MSHA Approved RespiratorWork should be conducted in a well-ventilated area, preferably within a chemical fume hood. If dust or aerosols are likely to be generated, a NIOSH/MSHA approved respirator with a particulate filter is necessary.[5][6][7]Prevents inhalation of the compound, which may be harmful.

Operational Workflow: From Receipt to Disposal

A strict, methodical workflow is critical for the safe handling of this compound.

Operational Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup and Disposal Receiving Receiving Storage Storage Receiving->Storage Inspect Container Area_Prep Designated Area Preparation Storage->Area_Prep Retrieve for Use Donning_PPE Don PPE Area_Prep->Donning_PPE Enter Handling Zone Weighing Weighing Donning_PPE->Weighing Proceed to Hood Solubilization Solubilization Weighing->Solubilization Reaction Reaction Solubilization->Reaction Decontamination Decontamination Reaction->Decontamination Post-Experiment Doffing_PPE Doff PPE Decontamination->Doffing_PPE Waste_Segregation Waste Segregation Doffing_PPE->Waste_Segregation Dispose of Contaminated PPE Waste_Disposal Hazardous Waste Disposal Waste_Segregation->Waste_Disposal

Figure 1: Step-by-step workflow for handling 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide.

Step-by-Step Handling Procedures:
  • Preparation:

    • Receiving: Upon receipt, visually inspect the container for any damage or leaks.

    • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[2][3] The container should be tightly closed.[5]

    • Designated Area: All handling of the solid compound should occur in a designated area, such as a chemical fume hood, to minimize exposure.[4]

  • Handling (in a Fume Hood):

    • Donning PPE: Before handling, put on all required PPE as detailed in the table above.

    • Weighing and Transfer: Handle the solid carefully to avoid generating dust.[4] Use tools that will not create static discharge.

    • Solubilization: When preparing solutions, slowly add the solid to the solvent to prevent splashing and aerosolization.

  • Cleanup and Disposal:

    • Decontamination: Thoroughly decontaminate all surfaces, glassware, and equipment that came into contact with the chemical.

    • Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. The outer gloves should be removed first.

    • Waste Segregation: All materials contaminated with 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide, including empty containers, used PPE, and spill cleanup materials, must be considered hazardous waste.[6][7] Do not mix this waste with other waste streams unless explicitly permitted.[7]

    • Waste Disposal: Collect all hazardous waste in a designated, labeled, and sealed container.[7] The final disposal must be handled by a licensed professional waste disposal service.[7] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7]

Emergency Procedures

Spill Management:

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Ventilate: Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[7]

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment.[7]

  • Contain the Spill:

    • Solid Spills: Carefully sweep up the material, slightly moistening it to prevent dust formation if appropriate.[6][7]

    • Liquid Spills: Absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container.[7]

  • Cleanup: Place all cleanup materials into a suitable, labeled container for disposal as hazardous waste.[7]

  • Decontaminate: Clean the spill area thoroughly.

First Aid:
  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[6][8]

  • Skin Contact: Immediately remove all contaminated clothing and flush skin with plenty of water.[6] Seek medical attention if irritation persists.[8]

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Incompatible Materials

To prevent hazardous reactions, avoid contact with:

  • Strong oxidizing agents (e.g., perchlorates, nitrates)[2][5]

  • Strong acids (e.g., hydrochloric acid, sulfuric acid)[2]

  • Strong bases (e.g., sodium hydroxide)[2]

  • Acid chlorides and acid anhydrides

  • Iron, copper, and aluminum, as the aminotriazole moiety can be corrosive to these metals and form chelates.[1]

References

  • Ataman Kimya. 3-AMINO-1H-1,2,4-TRIAZOLE,95%.
  • PubChem. Amitrole | C2H4N4 | CID 1639.
  • 3-Amino-1,2,4-triazole Safety D
  • New Jersey Department of Health. Acetamide - Hazardous Substance Fact Sheet.
  • Spectrum Chemical.
  • Fisher Scientific. SAFETY DATA SHEET - Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Benzyl-1,2,3-triazole-4,5-dicarboxylic acid.
  • Benchchem. Safe Disposal of 1-(tosylmethyl)-1H-1,2,4-triazole: A Procedural Guide.
  • PubChem. (1-benzyl-1H-1,2,3-triazol-4-yl)methanol.
  • Carl ROTH. Safety Data Sheet: Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
  • AFG Bioscience LLC.
  • Fisher Scientific.
  • Organic Syntheses Procedure - 4-amino-4h-1,2,4-triazole.
  • ChemicalBook.
  • 1,2,4-TRIAZOLE CAS No 288-88-0 - Safety D
  • AccuStandard. 3-Amino-1,2,4-triazol-5-one.
  • TCI America.
  • Benchchem. Personal protective equipment for handling Desfuroyl Ceftiofur S-Acetamide.
  • Spectrum Chemical. SAFETY DATA SHEET - 1,1-CARBONYL-DI-(1,2,4-TRIAZOLE).
  • Cole-Parmer. Material Safety Data Sheet - 3,5-Diamino-1,2,4-Triazole 98%.
  • Cole-Parmer.
  • AK Scientific, Inc. 2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
Reactant of Route 2
Reactant of Route 2
2-(3-amino-1H-1,2,4-triazol-1-yl)-N-benzylacetamide
© Copyright 2026 BenchChem. All Rights Reserved.